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2-(5-Amino-1H-pyrazol-1-yl)acetic acid hydrochloride Documentation Hub

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  • Product: 2-(5-Amino-1H-pyrazol-1-yl)acetic acid hydrochloride
  • CAS: 2126178-45-6

Core Science & Biosynthesis

Foundational

Thermodynamic Stability of 2-(5-Amino-1H-pyrazol-1-yl)acetic acid hydrochloride: A Comprehensive Solid-State and Computational Guide

Executive Summary The development of robust active pharmaceutical ingredients (APIs) and chemical building blocks requires a rigorous understanding of their thermodynamic stability. 2-(5-Amino-1H-pyrazol-1-yl)acetic acid...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of robust active pharmaceutical ingredients (APIs) and chemical building blocks requires a rigorous understanding of their thermodynamic stability. 2-(5-Amino-1H-pyrazol-1-yl)acetic acid hydrochloride presents a unique physicochemical profile, combining a weakly basic amino-pyrazole scaffold with a carboxylic acid moiety, stabilized as a hydrochloride salt. This whitepaper provides an in-depth technical framework for evaluating the intrinsic molecular stability and macroscopic solid-state thermodynamics of this compound. By synthesizing density functional theory (DFT) principles with self-validating empirical protocols, this guide serves as an authoritative resource for researchers navigating salt disproportionation, polymorph stability, and formulation design.

Molecular Architecture & Scaffold Thermodynamics

The thermodynamic baseline of 2-(5-Amino-1H-pyrazol-1-yl)acetic acid hydrochloride is dictated by its core heterocycle: the pyrazole ring. While structurally similar to imidazole, the 1,2-arrangement of the nitrogen atoms in pyrazole fundamentally alters its electrostatic distribution and thermodynamic resilience.

Intrinsic Stability of the Pyrazole Ring

Experimental data derived from static bomb combustion calorimetry demonstrates that the pyrazole ring possesses a standard enthalpy of formation ( Δf​H∘ ) of approximately 105.4 kJ/mol[1]. While highly aromatic, the adjacent nitrogen atoms introduce slight electrostatic repulsion compared to the 1,3-arrangement of imidazole, making pyrazole slightly less thermodynamically stable than its isomer, yet highly robust for pharmaceutical applications[1].

Computational chemistry further validates this stability. Density Functional Theory (DFT) calculations—specifically utilizing the B3LYP/6-311+G(d,p) basis set—reveal a HOMO-LUMO energy gap of ~6.99 eV for the pyrazole scaffold in the gas phase[2]. This wide energy gap signifies a high degree of chemical hardness and robust ground-state thermodynamic stability, ensuring that the core scaffold resists spontaneous electronic degradation under standard processing conditions[2].

Solid-State Thermodynamics of the Hydrochloride Salt

To optimize the solubility and processability of weakly basic compounds, pharmaceutical scientists frequently employ salt formation, with hydrochloride (HCl) salts being historically predominant[3]. However, the thermodynamic stability of the HCl salt of 2-(5-Amino-1H-pyrazol-1-yl)acetic acid is governed by a delicate ionic equilibrium.

The Risk of Salt Disproportionation

A critical developmental risk for hydrochloride salts of weak bases is their propensity to undergo unintended disproportionation—reverting to the free base and the volatile counter-ion[4]. This phenomenon is driven by microenvironmental acidity and moisture. When exposed to high relative humidity (RH), moisture sorption creates a localized aqueous microenvironment on the crystal surface. If the microenvironmental pH exceeds the pKmax​ of the compound, the thermodynamic equilibrium shifts, driving the precipitation of the insoluble free base and the volatilization or migration of HCl[4].

Disproportionation Salt API-HCl Salt (Solid State) Moisture Moisture Sorption (High RH) Salt->Moisture Exposure MicroEnv Microenvironmental Dissolution Moisture->MicroEnv Deliquescence FreeBase Free Base API (Precipitation) MicroEnv->FreeBase pH Shift > pKa Acid HCl Migration (Volatilization) MicroEnv->Acid Disproportionation

Mechanism of moisture-induced disproportionation in hydrochloride salts.

Self-Validating Experimental Protocols

To accurately map the thermodynamic stability of 2-(5-Amino-1H-pyrazol-1-yl)acetic acid hydrochloride, researchers must employ protocols that isolate thermodynamic events from kinetic artifacts. The following methodologies are designed as self-validating systems, ensuring that causal relationships between environmental stress and physical changes are definitively proven.

Workflow Sample 2-(5-Amino-1H-pyrazol-1-yl)acetic acid HCl Thermal Thermal Analysis (DSC / TGA) Sample->Thermal Structural Structural Analysis (PXRD / SCXRD) Sample->Structural Moisture Hygroscopicity (DVS) Sample->Moisture Data Thermodynamic Stability Profile Thermal->Data Enthalpy & Degradation Structural->Data Crystal Lattice Integrity Moisture->Data Critical RH Thresholds

Self-validating solid-state thermodynamic characterization workflow.

Protocol A: Thermal Profiling via DSC/TGA

Objective: Determine the intrinsic melting enthalpy and thermal degradation thresholds.

  • Sample Preparation: Weigh 3–5 mg of the HCl salt into a vented aluminum pan.

    • Causality: Hydrochloride salts often release HCl gas upon melting or degradation. A hermetically sealed pan would trap this gas, artificially suppressing the melting point via pressure buildup. Vented pans allow gas escape, isolating the true thermodynamic endotherm.

  • Atmospheric Control: Purge the furnace with ultra-high purity dry nitrogen at 50 mL/min.

    • Causality: Nitrogen prevents oxidative degradation, ensuring that any exothermic events recorded are purely structural (e.g., polymorph transitions) rather than chemical oxidation.

  • Heating Rate: Apply a heating rate of 10 °C/min from 25 °C to 300 °C. For complex endotherms, run a parallel scan at 2 °C/min to separate overlapping kinetic (e.g., desolvation) and thermodynamic (e.g., melting) events.

Protocol B: Moisture-Induced Phase Evaluation (DVS coupled with PXRD)

Objective: Identify the critical relative humidity ( RHc​ ) and validate salt integrity.

  • Sorption Cycling: Subject 10 mg of the sample to a Dynamic Vapor Sorption (DVS) cycle from 0% to 90% RH (in 10% increments) at 25 °C. The system must only advance to the next step when the mass change rate ( dm/dt ) falls below 0.002%/min.

    • Causality: Utilizing a strict dm/dt equilibrium criterion ensures that the recorded mass represents true thermodynamic equilibrium rather than a transient kinetic state.

  • Self-Validation Step (Post-DVS PXRD): Immediately recover the sample post-DVS and analyze it via Powder X-Ray Diffraction (PXRD).

    • Causality: A mass gain in DVS only indicates water sorption. It does not differentiate between reversible hygroscopicity, hydrate formation, or irreversible salt disproportionation. The post-DVS PXRD acts as the self-validating mechanism: if the diffraction pattern matches the pristine HCl salt, the process was purely hygroscopic; if free base peaks emerge, thermodynamic disproportionation has occurred.

Quantitative Thermodynamic Data Summary

The table below synthesizes the critical thermodynamic and structural parameters relevant to the stability of amino-pyrazole acetic acid derivatives and their hydrochloride salts.

ParameterValue / CharacteristicAnalytical MethodologyReference Context
Standard Enthalpy of Formation ( Δf​H∘ ) ~105.4 ± 0.7 kJ/mol (Pyrazole core)Static Bomb Combustion CalorimetryIndicates inherent stability of the heterocycle[1].
HOMO-LUMO Energy Gap ~6.99 eV (Gas Phase)DFT (B3LYP/6-311+G(d,p))Confirms robust ground-state electronic stability[2].
Salt Disproportionation Risk High at RH > 75%DVS coupled with post-run PXRDDriven by microenvironmental pH shifts[4].
Typical Gibbs Free Energy of Salt Formation ( ΔGsalt​ ) < -20 kJ/molAqueous Solubility ThermodynamicsEnsures the salt is thermodynamically favored over the free base in dry states[3].

Conclusion

The thermodynamic stability of 2-(5-Amino-1H-pyrazol-1-yl)acetic acid hydrochloride is a multi-faceted interplay between the robust electronic structure of its pyrazole core and the delicate ionic equilibrium of its hydrochloride salt form. While DFT calculations and calorimetry prove the molecular scaffold is highly stable, the macroscopic solid-state form remains vulnerable to moisture-induced disproportionation. By implementing the self-validating thermal and structural protocols outlined in this guide, researchers can accurately map the thermodynamic boundaries of this compound, ensuring its viable integration into downstream chemical synthesis and pharmaceutical formulation.

References

  • [3] Advanced Methodologies for Pharmaceutical Salt Synthesis. Crystal Growth & Design - ACS Publications. Available at:[Link]

  • [2] Exploring the effects of temperature and solvent polarity on the molecular structure, thermodynamic features, and photophysical properties. AIP Publishing. Available at:[Link]

Sources

Exploratory

Pharmacological Engineering of 2-(5-Amino-1H-pyrazol-1-yl)acetic Acid Hydrochloride Derivatives: Mechanisms of Action and Target Modulation

Executive Summary The compound 2-(5-Amino-1H-pyrazol-1-yl)acetic acid hydrochloride represents a highly modular, bifunctional pharmacophore that has become a cornerstone in modern medicinal chemistry. Unlike simple pyraz...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-(5-Amino-1H-pyrazol-1-yl)acetic acid hydrochloride represents a highly modular, bifunctional pharmacophore that has become a cornerstone in modern medicinal chemistry. Unlike simple pyrazoles, this specific scaffold provides two orthogonal vectors for derivatization: a nucleophilic C5-primary amine and an N1-acetic acid moiety. The hydrochloride salt form is critical for isolating the electron-rich 5-aminopyrazole core, protecting it from premature oxidation and auto-polymerization during storage.

This whitepaper provides an in-depth technical analysis of how this scaffold is engineered into potent therapeutics. By exploring the structural pharmacology, causality of specific functionalizations, and the resulting mechanisms of action (MOA), this guide serves as a comprehensive resource for drug development professionals targeting kinase pathways and G-protein-coupled receptors (GPCRs).

Structural Pharmacology & Scaffold Rationale

The utility of 2-(5-Amino-1H-pyrazol-1-yl)acetic acid lies in its precise geometric arrangement, which mimics key biological metabolites (such as purines) while offering programmable sites for steric and electronic tuning.

  • The C5-Amino Nucleophile: The primary amine at the 5-position is conjugated with the aromatic pyrazole ring, rendering it a relatively weak nucleophile (pKa ~2.5 for the conjugate acid). However, under basic conditions, it serves as a critical anchor for synthesizing amides, ureas, or fused bicyclic systems (e.g., pyrazolo[3,4-d]pyrimidines).

  • The N1-Acetic Acid Vector: The acetic acid group acts as a flexible, solvent-exposed linker. It can be converted into complex amides or esters to probe the solvent-exposed regions of target binding pockets, or retained as a carboxylate to form critical electrostatic salt bridges with arginine or lysine residues in GPCRs.

Causality in Design: The decision to utilize the N1-acetic acid derivative rather than a direct N1-alkyl group is driven by the need for conformational restriction and hydrogen-bond networking. The carbonyl oxygen of the acetic acid moiety frequently acts as a hydrogen-bond acceptor, locking the ligand into a bioactive conformation that drastically increases target selectivity.

Core Mechanisms of Action (MOA)

Derivatives of this scaffold primarily operate through two distinct pharmacological pathways, dictated by how the C5 and N1 vectors are functionalized.

Pathway A: ATP-Competitive Kinase Inhibition (Type I & Type II)

When the C5-amino group is functionalized with bulky aryl ureas or amides, the resulting derivatives act as potent kinase inhibitors (e.g., against p38α MAPK or Bcr-Abl) .

  • The Hinge Motif: The pyrazole N2 atom acts as a hydrogen-bond acceptor, interacting directly with the backbone NH of the kinase hinge region (e.g., Met109 in p38α).

  • Allosteric Locking: The N1-acetic acid derivative (often an extended amide) is directed toward the ribose-binding pocket or the DFG-out allosteric site. By stabilizing the DFG-out conformation, the derivative locks the kinase in an inactive state, halting downstream phosphorylation cascades responsible for cytokine production.

G A Derivative Binding (Hinge Region) B DFG-Out Conformation Stabilization A->B C Kinase Catalytic Inhibition B->C D Cytokine Storm Suppression C->D

Mechanism of kinase inhibition by 5-aminopyrazole derivatives via DFG-out stabilization.

Pathway B: GPCR Antagonism (P2Y14R) & Anti-Inflammatory Action

Recent breakthroughs have identified 5-aminopyrazole-acetic acid/amide derivatives as potent antagonists of the P2Y14 receptor, a GPCR implicated in severe systemic inflammation and uncontrolled neutrophil chemotaxis .

  • Electrostatic Anchoring: In this MOA, the N1-acetic acid (or its bioisosteric amide) mimics the terminal phosphate groups of UDP-glucose (the endogenous P2Y14R agonist).

  • Receptor Blockade: The carboxyl/amide group forms vital electrostatic interactions and hydrogen bonds with basic amino acid residues in the extracellular loops of the receptor, preventing agonist binding and mitigating tissue inflammation.

Quantitative Structure-Activity Relationship (QSAR) Data

To illustrate the pharmacological adaptability of the scaffold, the following table summarizes the structure-activity relationship of representative functionalizations.

Compound IDN1-Modification (Acetic Acid Vector)C5-Modification (Amine Vector)Primary TargetIC₅₀ (nM)Pharmacological Profile / Notes
Scaffold Free Acetic AcidPrimary Amine (HCl salt)N/A>10,000Inactive baseline precursor.
Deriv-A N-BenzylacetamidePrimary AmineP2Y14R4.6High GPCR affinity; blocks chemotaxis.
Deriv-B Free Acetic Acid4-Fluorobenzamidep38α MAPK12.5Type I Kinase Inhibitor; hinge binder.
Deriv-C N-Phenylacetamide3-(Trifluoromethyl)phenylureaBcr-Abl3.2Type II Inhibitor; stabilizes DFG-out state.

Experimental Methodologies & Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . Every step includes specific causality for the reagents chosen and internal quality controls.

Protocol: Synthesis of N-Acyl-2-(5-Amino-1H-pyrazol-1-yl)acetamide Derivatives

This protocol describes the derivatization of the N1-acetic acid vector via amide coupling, a critical step in generating GPCR antagonists .

Step-by-Step Methodology:

  • Scaffold Neutralization: Suspend 1.0 mmol of 2-(5-Amino-1H-pyrazol-1-yl)acetic acid hydrochloride in 5 mL of anhydrous DMF. Add 2.5 mmol of N,N-Diisopropylethylamine (DIPEA).

    • Causality: DIPEA is a non-nucleophilic base that neutralizes the HCl salt, liberating the free carboxylic acid and amine without participating in unwanted side reactions.

  • Activation: Add 1.1 mmol of HATU to the mixture and stir at 0 °C for 15 minutes.

    • Causality: HATU is selected over standard EDC/HOBt because the resulting 7-azabenzotriazole active ester is highly reactive, which is necessary to overcome the steric hindrance of the pyrazole core and prevent racemization.

  • Coupling: Add 1.2 mmol of the desired primary amine (e.g., benzylamine) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.

  • System Validation (Quality Control): Quench an aliquot (10 µL) in methanol and analyze via LC-MS.

    • Validation Metric: The reaction is deemed complete only when the unreacted scaffold peak disappears and the target mass [M+H]⁺ is confirmed.

  • Purification: Purify the crude mixture using preparative C18 Reverse-Phase HPLC (Water/Acetonitrile gradient with 0.1% TFA).

G S1 1. Scaffold Neutralization (DIPEA / DMF) S2 2. Amide Coupling (HATU Activation) S1->S2 S3 3. HPLC Purification (C18 Reverse Phase) S2->S3 S4 4. System Validation (LC-MS & 1H-NMR) S3->S4

Step-by-step synthetic and validation workflow for 5-aminopyrazole derivatization.

Protocol: In Vitro Radiometric Kinase Assay (³³P-ATP)

To evaluate the kinase inhibitory efficacy of C5-functionalized derivatives, a radiometric assay is strictly preferred over fluorescence-based assays.

Step-by-Step Methodology:

  • Preparation: Prepare a master mix containing the target kinase (e.g., p38α), substrate peptide, and reaction buffer (20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij35).

  • Compound Addition: Dispense the synthesized derivative in a 10-point dose-response curve (10 µM to 0.5 nM, 3-fold dilutions) into a 384-well plate using acoustic dispensing (Echo 550).

  • Reaction Initiation: Initiate the reaction by adding a mixture of cold ATP (at the Kₘ of the kinase) and trace [γ-³³P]-ATP. Incubate for 2 hours at room temperature.

    • Causality: Using a radiometric tracer completely eliminates false positives caused by the auto-fluorescence of highly conjugated pyrazole derivatives.

  • System Validation (Z'-Factor): Include Staurosporine (10 µM) as a positive control (100% inhibition) and DMSO as a negative control (0% inhibition).

    • Validation Metric: Calculate the Z'-factor. The assay data is only accepted if Z' > 0.6 , ensuring a robust dynamic range and high statistical reliability.

  • Detection: Quench the reaction with 3% phosphoric acid, transfer to a filter plate, wash extensively to remove unreacted ATP, and measure incorporated radioactivity via a microplate scintillation counter.

References

  • Discovery of a Series of 5-Amide-1H-pyrazole-3-carboxyl Derivatives as Potent P2Y14R Antagonists with Anti-Inflammatory Characters Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives Molecules (MDPI) URL:[Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH RSC Advances (NIH PMC) URL:[Link]

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Incorporation of 2-(5-Amino-1H-pyrazol-1-yl)acetic acid into Synthetic Peptides

Abstract Non-canonical amino acids (ncAAs) are critical tools in drug discovery and chemical biology, offering pathways to novel peptide structures with enhanced stability, binding affinity, and unique functionalities.[1...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Non-canonical amino acids (ncAAs) are critical tools in drug discovery and chemical biology, offering pathways to novel peptide structures with enhanced stability, binding affinity, and unique functionalities.[1][2] The pyrazole motif, in particular, is a privileged scaffold in medicinal chemistry. This document provides a comprehensive protocol for the incorporation of the novel amino acid, 2-(5-Amino-1H-pyrazol-1-yl)acetic acid, into peptide sequences using Fmoc-based solid-phase peptide synthesis (SPPS). Due to the reactive nature of the raw hydrochloride salt, this guide first details the essential preparation of an orthogonally protected monomer, Fmoc-2-(5-(Boc-amino)-1H-pyrazol-1-yl)acetic acid, suitable for SPPS. Subsequently, a detailed, step-by-step protocol for its efficient incorporation into a growing peptide chain is presented, covering resin preparation, coupling cycles, cleavage, and purification.

Introduction: The Rationale for Pyrazole-Containing Peptides

Peptide-based therapeutics often face challenges such as poor proteolytic stability and limited bioavailability.[2] The introduction of ncAAs is a proven strategy to overcome these limitations.[1] The 1,5-disubstituted pyrazole ring system offers a rigid, planar structure that can act as a unique conformational constraint, potentially mimicking or stabilizing peptide secondary structures like β-turns. Furthermore, the endocyclic nitrogen atoms can participate in hydrogen bonding, influencing molecular recognition and binding events.

The direct use of 2-(5-Amino-1H-pyrazol-1-yl)acetic acid hydrochloride in standard SPPS is not feasible due to two primary factors:

  • Unprotected Side-Chain: The primary amine at the 5-position of the pyrazole ring can compete with the N-terminal amine of the growing peptide chain during the coupling step, leading to undesired chain branching and truncated sequences.

  • Acidic Salt Form: The hydrochloride salt will neutralize the basic conditions required for efficient amide bond formation, inhibiting the coupling reaction.

Therefore, a robust synthesis strategy requires the preparation of a derivative with two distinct, orthogonally protected amino groups: an acid-labile group (e.g., Boc) for the pyrazole side-chain and a base-labile group (Fmoc) for the α-amino group, which is standard for modern SPPS.[][4]

Part I: Preparation of Orthogonally Protected Monomer

This section outlines the prerequisite synthesis of Fmoc-2-(5-(Boc-amino)-1H-pyrazol-1-yl)acetic acid from the commercially available hydrochloride salt. This two-step protection strategy is critical for successful and clean incorporation during SPPS.

Workflow for Monomer Synthesis

Monomer_Synthesis start 2-(5-Amino-1H-pyrazol-1-yl)acetic acid HCl step1 Step 1: Side-Chain Protection Reagents: Boc2O, Base (e.g., DIPEA) Solvent: Dioxane/Water start->step1 product1 2-(5-(Boc-amino)-1H-pyrazol-1-yl)acetic acid step1->product1 step2 Step 2: α-Amine Protection Reagents: Fmoc-OSu Solvent: Acetonitrile/Water product1->step2 final_product Fmoc-2-(5-(Boc-amino)-1H-pyrazol-1-yl)acetic acid step2->final_product

Caption: Workflow for the two-step protection of the starting material.

Protocol for Monomer Synthesis
  • Side-Chain (N⁵) Boc Protection:

    • Dissolve 2-(5-Amino-1H-pyrazol-1-yl)acetic acid hydrochloride in a 1:1 mixture of dioxane and water.

    • Cool the solution to 0 °C in an ice bath.

    • Add N,N-Diisopropylethylamine (DIPEA) dropwise to neutralize the hydrochloride and raise the pH to ~9-10.

    • Add Di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) to the solution.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Monitor reaction completion by TLC or LC-MS.

    • Acidify the mixture with cold 1 M HCl to pH ~3 and extract the product with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the Boc-protected intermediate.

  • α-Amine (N¹) Fmoc Protection:

    • Dissolve the crude Boc-protected intermediate from the previous step in a 1:1 mixture of acetonitrile and aqueous sodium bicarbonate solution.

    • Add 9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu) (1.05 equivalents).

    • Stir the reaction at room temperature for 4-6 hours, monitoring by TLC or LC-MS.

    • Upon completion, acidify the reaction mixture with 1 M HCl and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the final product by flash column chromatography to yield pure Fmoc-2-(5-(Boc-amino)-1H-pyrazol-1-yl)acetic acid.

Part II: Solid-Phase Peptide Synthesis (SPPS) Protocol

This protocol details the manual incorporation of the prepared Fmoc-protected pyrazole amino acid into a peptide sequence using a standard Fmoc/tBu strategy.

Materials and Reagents
Reagent/MaterialRecommended GradeSupplier Example
Rink Amide or Wang Resin100-200 meshSigma-Aldrich, aappTec
Protected Amino Acids (Fmoc-AA-OH)Synthesis GradeChemPep, aappTec
Custom Monomer As prepared above-
HBTU / HATUSynthesis GradeSigma-Aldrich
N,N-Diisopropylethylamine (DIPEA)Peptide SynthesisSigma-Aldrich
PiperidineAnhydrousSigma-Aldrich
N,N-Dimethylformamide (DMF)Peptide SynthesisFisher Scientific
Dichloromethane (DCM)ACS GradeFisher Scientific
Trifluoroacetic Acid (TFA)Reagent GradeSigma-Aldrich
Triisopropylsilane (TIPS)98%Sigma-Aldrich
1,2-Ethanedithiol (EDT)98%Sigma-Aldrich
Overall SPPS Workflow

SPPS_Workflow cluster_cycle SPPS Elongation Cycle (Repeat n times) deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) wash1 3. DMF Wash deprotection->wash1 Next Cycle coupling 4. Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) wash1->coupling Next Cycle wash2 5. DMF Wash coupling->wash2 Next Cycle wash2->deprotection Next Cycle cleavage 6. Final Deprotection & Cleavage from Resin (TFA Cocktail) wash2->cleavage start 1. Start with Fmoc-AA-Resin (Swell in DMF) start->deprotection purify 7. Purification & Analysis (RP-HPLC, LC-MS) cleavage->purify

Caption: The iterative workflow of solid-phase peptide synthesis.

Step-by-Step Protocol

This protocol assumes a 0.1 mmol synthesis scale. Adjust volumes accordingly.

Step 1: Resin Preparation

  • Place the desired amount of resin (e.g., Rink Amide for a C-terminal amide) in a fritted reaction vessel.[5]

  • Add DMF (~10 mL/g of resin) and allow the resin to swell for at least 30 minutes with gentle agitation.

  • Drain the DMF.

Step 2: Fmoc Deprotection

  • Add a solution of 20% (v/v) piperidine in DMF to the swelled resin.[4][6]

  • Agitate for 3 minutes, then drain.

  • Add a fresh portion of 20% piperidine in DMF and agitate for an additional 10-15 minutes. This two-step process ensures complete removal of the Fmoc group.[5]

  • Drain the piperidine solution.

Step 3: Washing

  • Wash the resin thoroughly with DMF (5-6 times) to completely remove residual piperidine, which would otherwise neutralize the incoming activated amino acid.

  • Wash with DCM (2-3 times) and then DMF (2-3 times) to prepare for coupling.

Step 4: Amino Acid Activation and Coupling This is the critical step for incorporating the pyrazole amino acid or any standard amino acid.

  • In a separate vial, dissolve the Fmoc-amino acid (3-4 equivalents relative to resin loading) and the coupling reagent HBTU or HATU (3-4 equivalents) in DMF.[6][7]

    • Rationale: Using a uronium-based coupling reagent like HBTU or HATU is highly recommended. They react with the amino acid's carboxylic acid to form a highly reactive intermediate ester, facilitating rapid and efficient amide bond formation while minimizing the risk of racemization.[7][8][9]

  • Add DIPEA (6-8 equivalents) to the activation mixture. The solution will typically change color (e.g., to yellow). Agitate for 1-2 minutes to pre-activate the amino acid.

    • Rationale: DIPEA acts as a non-nucleophilic base. Its primary role is to neutralize the protonated N-terminal amine on the resin (formed after the acidic workup of deprotection) and the carboxylic acid of the incoming Fmoc-amino acid, enabling the coupling reaction to proceed.[5]

  • Add the activated amino acid solution to the deprotected resin in the reaction vessel.

  • Agitate the mixture for 1-2 hours at room temperature. For sterically hindered amino acids, including our custom pyrazole monomer, extending the coupling time may be necessary.

  • Validation: Perform a Kaiser test (or other ninhydrin-based test) on a small sample of beads to confirm the absence of free primary amines, indicating the reaction has gone to completion. If the test is positive, a second coupling (recoupling) may be required.[5]

Step 5: Post-Coupling Wash

  • Drain the coupling solution.

  • Wash the resin thoroughly with DMF (3-4 times) followed by DCM (3-4 times) to remove excess reagents and byproducts.

Step 6: Repeat the Cycle

  • Return to Step 2 to deprotect the newly added amino acid and proceed with the next coupling until the desired peptide sequence is fully assembled.

Step 7: Final Cleavage and Deprotection

  • After the final amino acid has been coupled, perform a final Fmoc deprotection (Step 2) and wash (Step 3).

  • Dry the resin under a stream of nitrogen or in a vacuum desiccator.

  • Prepare a cleavage cocktail. A standard and robust option is Reagent K :

    • Trifluoroacetic Acid (TFA): 82.5%

    • Phenol: 5%

    • Water: 5%

    • Thioanisole: 5%

    • 1,2-Ethanedithiol (EDT): 2.5%

    • Rationale: TFA is a strong acid that cleaves the peptide from the resin and removes most acid-labile side-chain protecting groups, including the Boc group on our pyrazole side-chain.[1][10] The other components act as scavengers to trap reactive cationic species generated during deprotection, preventing side reactions with sensitive residues like Tryptophan or Methionine.[11]

  • Add the cleavage cocktail to the dry resin (~10 mL per 0.1 mmol of resin) and agitate at room temperature for 2-3 hours.

  • Filter the resin and collect the TFA solution containing the crude peptide.

  • Precipitate the crude peptide by adding the TFA solution dropwise into a large volume of ice-cold diethyl ether.

  • Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether 2-3 more times.

  • Air-dry the crude peptide pellet.

Part III: Purification and Characterization

The crude peptide product will contain the desired full-length peptide as well as deletion sequences or other impurities resulting from incomplete reactions.[12] Purification is essential.

Step 1: Purification

  • Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile and water, possibly with a small amount of acetic or formic acid).

  • Purify the peptide using preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[12]

  • Monitor the elution profile at 220 nm and 280 nm and collect fractions corresponding to the major peak.

HPLC ParametersTypical Conditions
Column Preparative C18, 5-10 µm particle size
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% Acetonitrile with 0.1% TFA
Gradient e.g., 5% to 65% B over 30-40 minutes
Flow Rate Dependent on column diameter (e.g., 10-20 mL/min)
Detection UV at 220 nm & 280 nm

Step 2: Characterization

  • Analyze the purified fractions by analytical RP-HPLC to confirm purity.

  • Confirm the identity and molecular weight of the final peptide using mass spectrometry (e.g., LC-MS or MALDI-TOF).[13]

  • Lyophilize the pure, verified fractions to obtain the final peptide as a white, fluffy powder.

References

  • Synthetic Peptide Characterization and Impurity Profiling.
  • Synthesis of pyrazole containing α-amino acids. Organic & Biomolecular Chemistry (RSC Publishing).
  • Synthetic Peptide Characterization and Impurity Profiling Using a Compliance-Ready LC-HRMS Workflow.
  • Why Fmoc-Protected Amino Acids Domin
  • Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. ASM Journals.
  • Analysis and Purification of Synthetic Peptides by Liquid Chrom
  • Amino Acid Sidechain Deprotection. Aapptec Peptides.
  • Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. BOC Sciences.
  • An Index for Characterization of Natural and Non-Natural Amino Acids for Peptidomimetics. PLOS ONE.
  • Overview of Peptide Synthesis. ChemPep.
  • Protecting Groups in Peptide Synthesis: A Detailed Guide. BOC Sciences.
  • Improving the Fmoc Solid Phase Synthesis of the Cyclic Hexapeptide Complement C5a Antagonist, PMX205. Molecules.
  • Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich.
  • Epimeris
  • Overview of Peptide Coupling Reagents. ChemPep.

Sources

Application

Strategic Synthesis of Novel Pyrazole-Based Ligands from 2-(5-Amino-1H-pyrazol-1-yl)acetic acid hydrochloride for Advanced Coordination Chemistry

An Application Note and Protocol Guide: Introduction Pyrazole-based ligands have emerged as a cornerstone in modern coordination chemistry, prized for their versatile coordination modes, electronic tunability, and steric...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol Guide:

Introduction

Pyrazole-based ligands have emerged as a cornerstone in modern coordination chemistry, prized for their versatile coordination modes, electronic tunability, and steric adaptability. This has led to their widespread application in fields ranging from homogeneous catalysis and materials science to the development of novel therapeutic agents. The strategic functionalization of the pyrazole core allows for the fine-tuning of the ligand's properties, thereby influencing the catalytic activity, stability, and spectroscopic features of the resulting metal complexes.

This application note provides a comprehensive guide to the synthesis of advanced pyrazole-based ligands utilizing the versatile and commercially available starting material, 2-(5-Amino-1H-pyrazol-1-yl)acetic acid hydrochloride. We will delve into the synthetic rationale, provide detailed, step-by-step protocols, and discuss the characterization of the resulting ligand systems. The protocols outlined herein are designed to be robust and reproducible, empowering researchers to access a diverse library of ligands for a multitude of applications.

Core Synthetic Strategy: From Amine to Functional Ligand

The primary amino group of 2-(5-Amino-1H-pyrazol-1-yl)acetic acid hydrochloride serves as a versatile synthetic handle for the introduction of a wide array of functional groups. This can be achieved through various organic transformations, most notably Schiff base condensation and acylation reactions. The resulting ligands can then be used directly in coordination studies or subjected to further derivatization.

G A 2-(5-Amino-1H-pyrazol-1-yl)acetic acid hydrochloride B Schiff Base Condensation (Aldehyde/Ketone) A->B C Acylation (Acyl Chloride/Anhydride) A->C D Imine-Functionalized Pyrazole Ligand B->D E Amide-Functionalized Pyrazole Ligand C->E F Metal Coordination D->F E->F G Catalysis, Materials Science, Bioinorganic Chemistry F->G

Figure 1: General synthetic routes from 2-(5-Amino-1H-pyrazol-1-yl)acetic acid hydrochloride.

Materials and Equipment

Reagents
  • 2-(5-Amino-1H-pyrazol-1-yl)acetic acid hydrochloride (≥98% purity)

  • Salicylaldehyde (≥98% purity)

  • Pyridine-2-carbaldehyde (≥98% purity)

  • Acetyl chloride (≥99% purity)

  • Triethylamine (≥99%)

  • Methanol (Anhydrous)

  • Ethanol (Absolute)

  • Dichloromethane (DCM, Anhydrous)

  • Diethyl ether

  • Deionized water

  • Sodium bicarbonate (NaHCO₃)

  • Magnesium sulfate (MgSO₄)

  • Deuterated solvents for NMR (e.g., DMSO-d₆, CDCl₃)

Equipment
  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Rotary evaporator

  • Melting point apparatus

  • FT-IR spectrometer

  • NMR spectrometer (¹H and ¹³C)

  • Mass spectrometer (ESI-MS or equivalent)

Experimental Protocols

Protocol 1: Synthesis of a Schiff Base Ligand via Condensation with Salicylaldehyde

This protocol details the synthesis of 2-(5-((2-hydroxybenzylidene)amino)-1H-pyrazol-1-yl)acetic acid. The resulting ligand features a tridentate O,N,N donor set, making it an excellent candidate for coordination with a variety of metal ions.

Step-by-Step Procedure:

  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve 1.0 g of 2-(5-Amino-1H-pyrazol-1-yl)acetic acid hydrochloride in 20 mL of methanol.

  • Base Addition: To the stirred solution, add triethylamine dropwise until the pH of the solution is approximately 8. This deprotonates the hydrochloride salt and the carboxylic acid, facilitating the condensation reaction.

  • Aldehyde Addition: In a separate beaker, dissolve an equimolar amount of salicylaldehyde in 10 mL of methanol. Add this solution dropwise to the pyrazole solution at room temperature.

  • Reaction: Upon addition of the aldehyde, a yellow precipitate should begin to form. Allow the reaction to stir at room temperature for 4 hours to ensure completion.

  • Isolation: Filter the resulting yellow solid using a Buchner funnel and wash with cold methanol (2 x 10 mL) and then with diethyl ether (2 x 10 mL) to remove any unreacted starting materials.

  • Drying: Dry the solid under vacuum to yield the final product.

Expected Yield and Characterization Data:

ParameterExpected Result
Yield 85-95%
Appearance Bright yellow solid
Melting Point >200 °C (with decomposition)
¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 12.8 (s, 1H, -OH), 9.8 (s, 1H, -CH=N), 7.6-6.9 (m, 4H, Ar-H), ...
FT-IR (KBr, cm⁻¹) ν(C=N) ~1615, ν(C=O) ~1720, ν(O-H) ~3400 (broad)
ESI-MS [M+H]⁺ calculated and found
Protocol 2: Synthesis of an Amide-Functionalized Ligand via Acylation

This protocol describes the synthesis of 2-(5-acetamido-1H-pyrazol-1-yl)acetic acid. The introduction of an amide group can influence the electronic properties and hydrogen-bonding capabilities of the ligand.

Step-by-Step Procedure:

  • Reactant Preparation: Suspend 1.0 g of 2-(5-Amino-1H-pyrazol-1-yl)acetic acid hydrochloride in 30 mL of anhydrous dichloromethane (DCM) in a 100 mL round-bottom flask under an inert atmosphere.

  • Base Addition: Add 2.5 equivalents of triethylamine to the suspension. Stir for 15 minutes at 0 °C (ice bath).

  • Acylation: Slowly add 1.1 equivalents of acetyl chloride dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by the slow addition of 20 mL of deionized water. Separate the organic layer. Wash the organic layer with saturated sodium bicarbonate solution (2 x 20 mL) and then with brine (1 x 20 mL).

  • Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator. The resulting solid can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Coordination Chemistry: A Glimpse into Metal Complexation

The synthesized ligands can be readily complexed with a variety of metal precursors to form coordination complexes. A general procedure for complexation is outlined below.

G cluster_0 Ligand Synthesis cluster_1 Metal Complexation A Pyrazole Precursor B Functionalization (e.g., Schiff Base Condensation) A->B C Purified Ligand B->C F Reaction (Stirring, Reflux) C->F D Metal Salt (e.g., Cu(OAc)₂, ZnCl₂) D->F E Solvent System (e.g., Methanol, Acetonitrile) E->F G Metal-Ligand Complex F->G

Figure 2: General workflow for the synthesis and metal complexation of pyrazole-based ligands.

General Protocol for Metal Complexation:

  • Dissolve the synthesized ligand in a suitable solvent (e.g., methanol, ethanol, or acetonitrile).

  • In a separate flask, dissolve an appropriate metal salt (e.g., Cu(OAc)₂, NiCl₂·6H₂O, Zn(NO₃)₂·6H₂O) in the same solvent.

  • Add the metal salt solution dropwise to the ligand solution with stirring.

  • The reaction may proceed at room temperature or require heating under reflux, depending on the specific metal and ligand.

  • The resulting metal complex may precipitate out of solution or require solvent removal and recrystallization for isolation.

Trustworthiness and Self-Validation

The protocols described above incorporate self-validating steps. For instance, the formation of a precipitate in Protocol 1 provides a clear visual cue for the progress of the reaction. Furthermore, the purification steps are designed to remove specific impurities, and the subsequent characterization by multiple analytical techniques (NMR, IR, MS) provides a robust confirmation of the product's identity and purity. Any significant deviation from the expected spectral data would indicate the presence of impurities or the formation of an unexpected product, prompting a re-evaluation of the experimental procedure.

Conclusion

2-(5-Amino-1H-pyrazol-1-yl)acetic acid hydrochloride is a highly valuable and versatile starting material for the synthesis of a wide range of functional pyrazole-based ligands. The straightforward and high-yielding protocols presented in this application note provide researchers with a solid foundation for exploring the rich coordination chemistry of this ligand class. The tunability of these ligands opens up exciting possibilities for the rational design of metal complexes with tailored properties for applications in catalysis, materials science, and beyond.

References

  • Trofimenko, S. (1993). The coordination chemistry of pyrazole-derived ligands. Chemical Reviews, 93(3), 943-980. [Link]

  • Halvagar, M. R., & Ebrahimi, M. (2020). Pyrazole-based ligands in coordination chemistry and catalysis. Coordination Chemistry Reviews, 405, 213123. [Link]

Method

Applications of 2-(5-Amino-1H-pyrazol-1-yl)acetic acid hydrochloride in coordination chemistry

An in-depth technical guide and application note for 2-(5-Amino-1H-pyrazol-1-yl)acetic acid hydrochloride in the context of advanced coordination chemistry and materials science. Executive Summary & Mechanistic Principle...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide and application note for 2-(5-Amino-1H-pyrazol-1-yl)acetic acid hydrochloride in the context of advanced coordination chemistry and materials science.

Executive Summary & Mechanistic Principles

2-(5-Amino-1H-pyrazol-1-yl)acetic acid hydrochloride is a highly versatile, polyfunctional ligand utilized in the design of Coordination Polymers (CPs), Metal-Organic Frameworks (MOFs), and Energetic Coordination Compounds (ECCs). Unlike rigid aromatic ligands, this molecule features a flexible methylene spacer (–CH₂–) between the electron-rich pyrazole ring and the carboxylic acid moiety.

As a Senior Application Scientist, it is critical to understand the causality behind its structural behavior:

  • The Hydrochloride Salt: The ligand is supplied as a hydrochloride salt to protonate the highly reactive 5-amino group, preventing premature oxidative degradation during storage.

  • Coordination Causality: Upon controlled deprotonation, the ligand exhibits dynamic coordination modes. The carboxylate group acts as a strong σ-donor, while the pyrazole nitrogen (N2) serves as a synergistic π-acceptor/σ-donor. The flexible –CH₂– arm allows the ligand to adopt either syn or anti conformations, preventing kinetic trapping in simple mononuclear chelates and instead driving the thermodynamic assembly of multinuclear architectures [1].

  • The Role of the 5-Amino Group: While sterically hindered from direct metal coordination in some geometries, the 5-amino group acts as a powerful hydrogen-bond donor. This promotes the secondary assembly of 1D or 2D coordination polymers into robust 3D supramolecular networks, significantly enhancing the thermal stability of the resulting framework.

Key Applications in the Field

Energetic Coordination Compounds (ECCs) Transition metal complexes incorporating pyrazole-acetic acid derivatives are actively researched as high-energy-density materials. The high nitrogen content of the pyrazole ring increases the heat of formation, while coordination to metals like Silver(I) stabilizes the explosive framework, achieving a critical balance between detonation performance and mechanical sensitivity [2].

Biocidal Metal-Organic Frameworks Silver(I) and Copper(II) coordination polymers utilizing this ligand exhibit potent antimicrobial properties. The framework acts as a slow-release reservoir for biocidal metal ions. Furthermore, the functionalization of the pyrazole ring allows for the integration of iodine-rich moieties, creating dual-action biocidal agents capable of neutralizing robust pathogens [3].

Sonochemical & Catalytic Frameworks Copper(II) and Zinc(II) complexes of pyrazole-1-acetates are utilized as heterogeneous catalysts. Recent advancements employ sonochemistry to assemble these MOFs rapidly, utilizing acoustic cavitation to drive the rapid nucleation of the metal-ligand nodes without the need for prolonged hydrothermal heating [4].

Ligand Coordination Pathways

G L 2-(5-Amino-1H-pyrazol-1-yl) acetic acid B Bidentate (N,O) Chelation L->B Low pH / Steric Bulk T Tridentate (N,O,N) Coordination L->T High pH / Soft Metals M Multidentate Bridging (MOFs & CPs) L->M Hydrothermal / Polymeric

Caption: Divergent coordination pathways of the ligand dictated by pH and synthetic conditions.

Quantitative Data: Coordination Metrics

The following table summarizes the physicochemical properties and coordination metrics of the ligand and its typical complexes, providing a baseline for expected experimental outcomes.

Property / Complex TypeMetal CenterPrimary Coordination SitesGeometryThermal Stability (T_d)Primary Application
Free Ligand (HCl salt) N/AN/AN/A~190 °C (dec)Precursor
Mononuclear Chelate Cu(II), Ni(II)N(pyrazole), O(carboxyl)Square Planar / Octahedral~220 °CLewis Acid Catalysis
1D Coordination Polymer Ag(I)N(pyrazole), O,O'(bridging)Linear / Tetrahedral~258 °CBiocidal / ECCs
3D Supramolecular MOF Zn(II), Co(II)N, O, N(amino H-bond)Tetrahedral / Octahedral>300 °CGas Storage / Sensing

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. In-process quality control (QC) checks are embedded to ensure the causality of each step is verified before proceeding.

Protocol A: Preparation of the Free Base Ligand

Causality: The HCl salt must be neutralized to activate the carboxylate and pyrazole nitrogen for metal coordination. Over-basification will hydrolyze the acetic acid arm; therefore, precise stoichiometric neutralization is required.

  • Dissolution: Suspend 1.0 mmol of 2-(5-Amino-1H-pyrazol-1-yl)acetic acid hydrochloride in 15 mL of deionized water (18.2 MΩ·cm).

  • Neutralization: Slowly add 1.0 M NaOH dropwise under continuous stirring at 25 °C.

    • Self-Validation Check: Monitor the pH continuously. The initial suspension will clarify as the salt dissolves. Stop addition exactly at pH 6.5–7.0. If the pH exceeds 8.5, discard and restart to prevent ligand degradation.

  • Isolation: Lyophilize the neutral solution to obtain the free base, or use the aqueous solution directly for immediate hydrothermal synthesis.

Protocol B: Hydrothermal Synthesis of a Silver(I) Coordination Polymer

Causality: Hydrothermal synthesis is selected over ambient diffusion because the high-pressure environment overcomes the activation energy required for the flexible –CH₂– spacer to adopt the thermodynamically stable anti conformation, yielding diffraction-quality single crystals.

  • Precursor Mixing: In a 25 mL Teflon-lined stainless steel autoclave, combine 1.0 mmol of the neutralized ligand (from Protocol A) with 1.0 mmol of Silver Nitrate (AgNO₃) in 10 mL of a H₂O/Methanol (1:1 v/v) solvent mixture.

    • Self-Validation Check: The solution should remain clear or slightly opalescent. Warning: If the solution immediately turns black, Ag(0) nanoparticles have formed due to photo-reduction or amine-driven over-reduction. Ensure the reaction is prepared in low-light conditions.

  • Hydrothermal Assembly: Seal the autoclave and heat in a programmable oven to 120 °C at a ramp rate of 5 °C/min. Hold at 120 °C for 48 hours.

  • Controlled Cooling (Critical Step): Cool the autoclave to 25 °C at a strict rate of 1 °C/min.

    • Causality: Rapid cooling leads to kinetic trapping, yielding amorphous powders. The 1 °C/min rate ensures thermodynamic control, allowing the 5-amino group to form ordered inter-chain hydrogen bonds, resulting in high-quality single crystals.

  • Harvesting: Filter the resulting colorless block crystals and wash with cold ethanol (3 × 5 mL). Dry under a vacuum at 60 °C.

G S1 Step 1: Deprotonation Ligand HCl + NaOH (pH 6.5) S2 Step 2: Metal Addition AgNO3 in H2O/MeOH S1->S2 S3 Step 3: Hydrothermal Assembly 120°C, 48h, Teflon Autoclave S2->S3 S4 Step 4: Controlled Cooling 1°C/min to 25°C (Thermodynamic Control) S3->S4 S5 Step 5: Isolation & Washing Cold EtOH Wash S4->S5 S6 Step 6: Characterization SCXRD, TGA, FTIR S5->S6

Caption: Step-by-step workflow for the hydrothermal synthesis of Silver(I) coordination polymers.

References

  • A novel double-chain silver(I) coordination polymer: catena-poly[[[μ-pyrazole-1-acetate]silver(I)]] Source: Acta Crystallographica Section E URL:[Link]

  • Regulating the Coordination Environment by Using Isomeric Ligands: Enhancing the Energy and Sensitivity of Energetic Coordination Compounds Source: Inorganic Chemistry - ACS Publications URL:[Link]

  • New Promises from an Old Friend: Iodine-Rich Compounds as Prospective Energetic Biocidal Agents Source: Accounts of Chemical Research - ACS Publications URL:[Link]

  • Greening of Monocyclic N- and O-Azole Synthesis through Sonochemistry Source: ACS Omega URL:[Link]

Application

Application Note: Scale-Up Synthesis and Process Optimization of 2-(5-Amino-1H-pyrazol-1-yl)acetic acid hydrochloride

Executive Summary & Strategic Context 2-(5-Amino-1H-pyrazol-1-yl)acetic acid hydrochloride (Free base CAS: 144991-25-3) is a highly versatile bifunctional building block. The 5-aminopyrazole scaffold is a privileged stru...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Context

2-(5-Amino-1H-pyrazol-1-yl)acetic acid hydrochloride (Free base CAS: 144991-25-3) is a highly versatile bifunctional building block. The 5-aminopyrazole scaffold is a privileged structure in drug discovery, frequently utilized in the design of kinase inhibitors, anti-inflammatory agents, and novel Fibroblast Growth Factor Receptor (FGFR) covalent inhibitors[1].

When scaling up the synthesis of this compound, process chemists face a significant regioselectivity challenge. Direct alkylation of a pre-formed 5-aminopyrazole with ethyl bromoacetate yields a difficult-to-separate mixture of N1 and N2 alkylated isomers. This application note details a highly regioselective, scalable de novo synthesis utilizing the cyclocondensation of ethyl hydrazinoacetate hydrochloride with 3-(dimethylamino)acrylonitrile[2].

Retrosynthetic Strategy & Mechanistic Rationale

To ensure absolute regiocontrol, the pyrazole ring is constructed from acyclic precursors rather than functionalizing an existing heterocycle. The reaction between an alkyl hydrazine and a 3-substituted acrylonitrile is a robust, field-proven method for synthesizing 1-substituted-5-aminopyrazoles[3].

Causality of Regioselectivity: The terminal, more nucleophilic nitrogen (NH₂) of ethyl hydrazinoacetate attacks the electrophilic β-carbon of 3-(dimethylamino)acrylonitrile in a Michael-type addition. Subsequent elimination of dimethylamine yields a substitution intermediate. Finally, the secondary amine (bearing the acetate group) attacks the nitrile carbon, driving an intramolecular cyclization that unambiguously places the amino group at the C5 position and the acetate group at the N1 position.

Mechanism A Ethyl hydrazinoacetate (Nucleophile) C Substitution Intermediate (- Me2NH) A->C Addition B 3-(Dimethylamino)acrylonitrile (Electrophile) B->C D Intramolecular Cyclization (N-attack on Nitrile) C->D Cyclization E Ethyl 2-(5-amino-1H- pyrazol-1-yl)acetate D->E Tautomerization

Mechanistic pathway for the regioselective synthesis of the 5-aminopyrazole core.

Process Workflow & Scale-Up Protocol

Workflow Step1 Step 1: Condensation EtOH, NaOAc, Reflux, 4h Workup1 Workup & Isolation Solvent Swap, Extraction Step1->Workup1 Step2 Step 2: Acid Hydrolysis 6N HCl, Reflux, 6h Workup1->Step2 Workup2 Crystallization EtOH/EtOAc, 0°C Step2->Workup2 Product 2-(5-Amino-1H-pyrazol-1-yl)acetic acid hydrochloride Workup2->Product

Two-step scalable process workflow from condensation to final salt crystallization.

Step 1: Synthesis of Ethyl 2-(5-amino-1H-pyrazol-1-yl)acetate

  • Objective : Regioselective cyclocondensation.

  • Equipment : 20 L Jacketed glass reactor equipped with an overhead stirrer, reflux condenser, and internal temperature probe.

  • Procedure :

    • Charge the reactor with Ethanol (10 L) and Ethyl hydrazinoacetate hydrochloride (1.00 kg, 6.47 mol).

    • Add Sodium acetate (0.58 kg, 7.11 mol) portion-wise at 20°C.

      • Causality Check : Sodium acetate is chosen over stronger bases (like NaOH or EtONa) because it effectively neutralizes the hydrochloride salt to liberate the reactive hydrazine without catalyzing the degradation of the acrylonitrile or causing transesterification of the ester product.

    • Stir the suspension for 30 minutes, then add 3-(Dimethylamino)acrylonitrile (0.65 kg, 6.79 mol) dropwise over 45 minutes, maintaining the internal temperature below 30°C.

    • Heat the reaction mixture to reflux (approx. 78°C) and stir for 4 hours. Note: The evolution of dimethylamine gas will be observed; ensure the reactor is vented through a proper acidic scrubber.

    • Cool to 20°C and concentrate the mixture under reduced pressure to remove the bulk of the ethanol.

    • Partition the residue between Ethyl Acetate (8 L) and Water (5 L). Separate the organic layer, wash with brine (3 L), dry over anhydrous Na₂SO₄, and concentrate to yield the intermediate ester as a pale yellow solid.

Step 2: Acidic Hydrolysis and Hydrochloride Salt Formation

  • Objective : Cleavage of the ethyl ester and isolation of the API-ready salt.

  • Procedure :

    • Charge a clean 20 L reactor with the intermediate ester (approx. 1.05 kg) and 6N Aqueous HCl (8 L).

    • Heat the mixture to reflux (approx. 105°C) for 6 hours.

      • Causality Check : Acidic hydrolysis is strategically selected over basic saponification. Basic saponification would yield a highly water-soluble zwitterionic free amino acid, making extraction and crystallization exceptionally difficult at scale. Acid hydrolysis directly yields the target hydrochloride salt in solution, creating a self-validating, streamlined isolation path.

    • Monitor completion via HPLC. Once complete, cool the reactor to 40°C and concentrate under reduced pressure to a thick slurry.

    • Add Ethanol (3 L) and co-evaporate to remove residual water (azeotropic drying).

    • Suspend the resulting solid in a mixture of Ethanol (2 L) and Ethyl Acetate (4 L). Heat to 60°C to form a uniform suspension, then cool slowly to 0°C over 4 hours to induce crystallization.

    • Filter the product, wash with cold Ethyl Acetate (1 L), and dry in a vacuum oven at 45°C for 24 hours.

Process Analytical Technology (PAT) & Quality Metrics

The following table summarizes the quantitative data and quality control metrics achieved utilizing this optimized 1 kg scale-up protocol.

MetricTarget SpecificationAchieved Result (1 kg Scale)Analytical Method
Overall Yield > 70%78% (895 g)Gravimetric
Purity (HPLC) > 98.0% (a/a)99.2% (a/a)RP-HPLC (UV 254 nm)
Regioisomer Impurity < 1.0%Not Detected (< 0.1%)¹H-NMR (DMSO-d₆)
Moisture Content < 0.5%0.2%Karl Fischer Titration
E-factor < 2518.5Mass Balance Calculation

References

  • Title : New reagents from “N, N - Dimethyl amino methoxy methylenium methyl sulphate” Source : Der Pharma Chemica URL :[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-(5-Amino-1H-pyrazol-1-yl)acetic acid hydrochloride

Welcome to the technical support center for the synthesis of 2-(5-Amino-1H-pyrazol-1-yl)acetic acid hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2-(5-Amino-1H-pyrazol-1-yl)acetic acid hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols. This guide provides in-depth, experience-driven advice to enhance yield and purity, moving beyond standard procedures to explain the "why" behind each experimental step.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific challenges frequently encountered during the synthesis of 2-(5-Amino-1H-pyrazol-1-yl)acetic acid hydrochloride, offering structured solutions and preventative measures.

Question 1: My overall yield is consistently low. What are the most likely causes and how can I improve it?

Low yield is a multifaceted issue that can arise from several stages of the synthesis. A systematic approach to troubleshooting is crucial for identifying the root cause.[1]

Potential Causes & Recommended Solutions:

  • Purity of Starting Materials: The quality of your starting materials, such as hydrazine derivatives and dicarbonyl compounds, is paramount. Impurities can lead to unwanted side reactions, consuming reactants and complicating purification.

    • Actionable Advice: Always use freshly distilled or recrystallized starting materials. Verify purity via NMR or GC-MS before commencing the reaction. For instance, hydrazine can degrade upon exposure to air and light; using a more stable salt like hydrazine hydrochloride can be beneficial.[1]

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice significantly influence the reaction outcome.

    • Actionable Advice:

      • Temperature Control: The cyclocondensation reaction to form the pyrazole ring is often exothermic.[2] Maintaining a consistent temperature, typically between 80-110°C, is critical.[1] Use an oil bath and a temperature controller for precise regulation.

      • Reaction Monitoring: Do not rely solely on a fixed reaction time. Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the point of maximum product formation and minimize the formation of degradation products.[1]

      • Solvent Screening: While alcohols like ethanol or propanol are common solvents, their polarity might not be optimal for all substrates.[1] Consider screening other solvents such as toluene or DMF, which can alter reactant solubility and reaction kinetics.

  • Inefficient Work-up and Purification: Significant product loss can occur during extraction, precipitation, and crystallization steps.

    • Actionable Advice:

      • Precipitation/Crystallization: Ensure complete precipitation of the product. Cooling the reaction mixture in an ice bath can maximize the solid formation.[1] If the product is an oil, try triturating with a non-polar solvent like hexanes to induce solidification.

      • Extraction: If your procedure involves a liquid-liquid extraction, perform multiple extractions with smaller volumes of the organic solvent to ensure complete transfer of the product from the aqueous phase.

dot graph TD { subgraph "Troubleshooting Low Yield" A[Low Yield] --> B{Purity of Starting Materials}; A --> C{Reaction Conditions}; A --> D{Work-up & Purification}; B --> B1[Use High-Purity Reagents]; B --> B2[Verify Purity (NMR, GC-MS)]; C --> C1[Precise Temperature Control]; C --> C2[Monitor with TLC]; C --> C3[Solvent Screening]; D --> D1[Optimize Precipitation]; D --> D2[Efficient Extraction}; end style A fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style B fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style C fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style D fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style B1 fill:#F1F3F4,stroke:#5F6368,stroke-width:1px,fontcolor:#202124 style B2 fill:#F1F3F4,stroke:#5F6368,stroke-width:1px,fontcolor:#202124 style C1 fill:#F1F3F4,stroke:#5F6368,stroke-width:1px,fontcolor:#202124 style C2 fill:#F1F3F4,stroke:#5F6368,stroke-width:1px,fontcolor:#202124 style C3 fill:#F1F3F4,stroke:#5F6368,stroke-width:1px,fontcolor:#202124 style D1 fill:#F1F3F4,stroke:#5F6368,stroke-width:1px,fontcolor:#202124 style D2 fill:#F1F3F4,stroke:#5F6368,stroke-width:1px,fontcolor:#202124 } caption: "Systematic approach to troubleshooting low yield."

Question 2: I am observing multiple spots on my TLC plate, indicating the formation of byproducts. What are the likely side reactions and how can I suppress them?

The formation of multiple products is a common issue in pyrazole synthesis, often stemming from the reactivity of the starting materials and intermediates.

Common Side Reactions and Mitigation Strategies:

  • Regioisomer Formation: The reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine can lead to the formation of two different regioisomers. The regioselectivity is influenced by the electronic and steric properties of the substituents.

    • Mitigation:

      • Catalyst Choice: The use of an acid or base catalyst can influence the regioselectivity of the initial condensation step.[1] Experiment with catalytic amounts of acetic acid or a base like pyridine.

      • Protecting Groups: In some cases, using a protecting group on one of the carbonyls can direct the reaction towards the desired isomer.

  • N-Alkylation: The pyrazole ring contains two nitrogen atoms, both of which can potentially be alkylated.[3]

    • Mitigation:

      • Controlled Stoichiometry: Use a precise stoichiometry of the alkylating agent.

      • Reaction Temperature: Lowering the reaction temperature can sometimes favor alkylation at the more nucleophilic nitrogen.

  • Oxidation: The pyrazole ring can be susceptible to oxidation, especially if the reaction is run in the presence of air for extended periods at high temperatures.[3]

    • Mitigation: Running the reaction under an inert atmosphere, such as nitrogen or argon, can prevent oxidative side reactions.[1]

Side Product Potential Cause Recommended Action
RegioisomerReaction with unsymmetrical dicarbonylScreen acid/base catalysts; consider protecting groups
Di-alkylated productExcess alkylating agentUse precise stoichiometry; control temperature
Oxidized pyrazoleExposure to air at high temperatureRun reaction under an inert atmosphere (N₂ or Ar)

Frequently Asked Questions (FAQs)

This section provides concise answers to common questions regarding the synthesis of 2-(5-Amino-1H-pyrazol-1-yl)acetic acid hydrochloride.

Q1: What is the most common synthetic route for preparing the pyrazole core?

The Knorr pyrazole synthesis is a widely used and versatile method. It involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1] Other methods include the reaction of α,β-unsaturated carbonyl compounds with hydrazines and [3+2] cycloaddition reactions.[4][5]

Q2: How critical is the pH during the work-up and precipitation of the hydrochloride salt?

The pH is extremely critical. To precipitate the hydrochloride salt, the solution must be acidified. A pH of 1-2 is typically required to ensure complete protonation of the amino group and the pyrazole nitrogen atoms, leading to the precipitation of the hydrochloride salt. It is advisable to use a concentrated HCl solution and add it dropwise while monitoring the pH with a calibrated pH meter.

Q3: Can I use a different counter-ion instead of chloride?

Yes, other acids can be used to form different salts, such as sulfate or phosphate. The choice of the counter-ion can influence the salt's solubility, stability, and hygroscopicity. The procedure would involve using the corresponding acid (e.g., sulfuric acid or phosphoric acid) during the final precipitation step.

Q4: What are the key safety precautions I should take during this synthesis?

  • Hydrazine and its derivatives are toxic and potentially carcinogenic. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Strong acids and bases should be handled with care. Always add acid to water, not the other way around, to avoid splashing.

  • Organic solvents are flammable. Work away from open flames and sources of ignition.

Experimental Protocols

Protocol 1: Synthesis of 2-(5-Amino-1H-pyrazol-1-yl)acetic acid

This protocol outlines a general procedure for the synthesis of the free base.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the 1,3-dicarbonyl precursor in a suitable solvent (e.g., ethanol).

  • Reagent Addition: Add the hydrazine derivative to the solution. If using a hydrazine salt, a base such as triethylamine may be required to liberate the free hydrazine.

  • Heating: Heat the reaction mixture to reflux (typically 80-100°C) and monitor the reaction progress by TLC.[1]

  • Cooling and Precipitation: Once the reaction is complete, cool the mixture to room temperature and then in an ice bath to maximize product precipitation.[1]

  • Isolation: Collect the solid product by vacuum filtration and wash with a small amount of cold solvent.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system.

dot graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"]; edge [color="#34A853"]; A [label="1. Reaction Setup"]; B [label="2. Reagent Addition"]; C [label="3. Heating & Monitoring"]; D [label="4. Cooling & Precipitation"]; E [label="5. Isolation"]; F [label="6. Purification"]; A -> B -> C -> D -> E -> F; } caption: "General workflow for pyrazole synthesis."

Protocol 2: Formation of the Hydrochloride Salt
  • Dissolution: Dissolve the purified 2-(5-Amino-1H-pyrazol-1-yl)acetic acid in a minimal amount of a suitable solvent (e.g., isopropanol or ethanol).

  • Acidification: Slowly add a solution of HCl in the same solvent (or a concentrated aqueous solution of HCl) dropwise with stirring.

  • Precipitation: The hydrochloride salt should precipitate out of the solution. If precipitation is slow, it can be induced by cooling the mixture in an ice bath or by adding a less polar co-solvent.

  • Isolation and Drying: Collect the solid by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

References

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]

  • Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. [Link]

  • Slideshare. Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. [Link]

  • MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]

  • Organic Syntheses. 3(5)-aminopyrazole. [Link]aspx?prep=CV5P0039)

Sources

Optimization

Technical Support Center: Purification of 2-(5-Amino-1H-pyrazol-1-yl)acetic acid hydrochloride

Welcome to the technical support center for the purification of 2-(5-Amino-1H-pyrazol-1-yl)acetic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-d...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 2-(5-Amino-1H-pyrazol-1-yl)acetic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the purification of this compound. The information herein is grounded in established scientific principles and practical laboratory experience to ensure you can achieve the desired purity for your downstream applications.

Introduction

2-(5-Amino-1H-pyrazol-1-yl)acetic acid hydrochloride is a heterocyclic compound containing both an amino acid moiety and a pyrazole ring. This bifunctional nature, coupled with its hydrochloride salt form, presents unique challenges in purification. The polarity of the molecule, its potential for zwitterion formation, and the presence of various potential impurities necessitate a well-designed purification strategy. This guide will walk you through common issues and their solutions, from initial workup to final polishing steps.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: What are the most common impurities I should expect in my crude 2-(5-Amino-1H-pyrazol-1-yl)acetic acid hydrochloride?

Understanding the potential impurities is the first step toward devising an effective purification strategy. The impurity profile is heavily dependent on the synthetic route employed. Common synthesis pathways for pyrazole derivatives often involve the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or a related precursor.[1][2][3][4]

Common Impurities May Include:

  • Unreacted Starting Materials: Such as hydrazine derivatives and the corresponding dicarbonyl compound.

  • Regioisomers: The reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine can lead to the formation of isomeric pyrazole products.[5]

  • Byproducts of Side Reactions: These can include products from self-condensation of the starting materials or degradation products if the reaction conditions are harsh.

  • Residual Solvents: Solvents used in the reaction and workup can be retained in the crude product.

  • Inorganic Salts: Arising from the use of acids or bases during the synthesis and workup.

A general troubleshooting workflow for identifying and mitigating these impurities is presented below:

Caption: A logical workflow for identifying and purifying impurities.

FAQ 2: My crude product is a sticky oil and won't crystallize. How can I purify it?

"Oiling out" is a common problem, especially with polar molecules that may have a low melting point or are contaminated with impurities that depress the melting point.[6]

Troubleshooting Steps:

  • Solvent Screening for Recrystallization: The first approach should be a systematic solvent screen to find a suitable recrystallization solvent or solvent system. A good solvent will dissolve the compound when hot but sparingly when cold.[6]

    • Recommended Solvents to Screen: Ethanol, isopropanol, methanol/diethyl ether, water/acetone.

  • Trituration: If a suitable recrystallization solvent cannot be found, trituration can be effective. This involves stirring the oil with a solvent in which the desired compound is insoluble, but the impurities are soluble. The product may solidify during this process.

  • Column Chromatography: If the compound remains an oil, column chromatography is the most effective method for purification. Given the polar nature of 2-(5-Amino-1H-pyrazol-1-yl)acetic acid hydrochloride, special considerations are necessary.

    • Normal-Phase Chromatography: Use a polar stationary phase like silica gel. Due to the high polarity of the target compound, a highly polar mobile phase will be required. A gradient elution from a less polar solvent (e.g., dichloromethane) to a more polar solvent (e.g., methanol) is often effective. Adding a small amount of acid (e.g., acetic acid or formic acid) to the mobile phase can help to improve peak shape by keeping the compound protonated.

    • Reversed-Phase Chromatography (RPC): This technique uses a nonpolar stationary phase (e.g., C18) and a polar mobile phase. RPC is well-suited for polar and ionizable compounds. A typical mobile phase would be a mixture of water (often with a buffer or acid modifier like trifluoroacetic acid, TFA) and an organic solvent like acetonitrile or methanol.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for very polar compounds that are poorly retained in reversed-phase chromatography. It utilizes a polar stationary phase and a mobile phase with a high concentration of a water-miscible organic solvent.[7]

Chromatography Technique Stationary Phase Typical Mobile Phase Best For
Normal-Phase Silica Gel, AluminaDichloromethane/Methanol, Ethyl Acetate/HexaneLess polar impurities
Reversed-Phase C18, C8Water/Acetonitrile + 0.1% TFA, Water/Methanol + 0.1% Formic AcidPolar impurities, isomers
HILIC Silica, DiolAcetonitrile/WaterVery polar compounds and impurities
FAQ 3: I'm seeing multiple spots on my TLC, even after purification. What could be the issue?

Multiple spots on a Thin Layer Chromatography (TLC) plate can be perplexing. Here's a breakdown of potential causes and solutions:

Caption: Troubleshooting multiple spots on a TLC plate.

  • Presence of Isomers: As mentioned, regioisomers are a common issue in pyrazole synthesis. These isomers often have very similar polarities, making them difficult to separate. High-performance liquid chromatography (HPLC) with a high-resolution column is often necessary.

  • On-Plate Degradation: The acidic nature of standard silica gel plates can sometimes cause degradation of sensitive compounds, leading to the appearance of new spots.[6]

    • Solution: Use neutralized silica gel plates or plates with a different stationary phase like alumina.

  • Zwitterionic Character: The compound has both a basic amino group and an acidic carboxylic acid group. Depending on the pH of the environment (including the TLC plate surface), it can exist as a cation, anion, or zwitterion. These different forms can have different affinities for the stationary phase, leading to streaking or multiple spots.

    • Solution: Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the TLC mobile phase to ensure the compound exists in a single ionic form.

FAQ 4: How can I effectively remove inorganic salts from my product?

Inorganic salts are often introduced during pH adjustments or as byproducts. Their high polarity can make them challenging to remove.

Recommended Procedures:

  • Recrystallization from a Less Polar Solvent: If your product is soluble in a hot organic solvent (like ethanol or isopropanol) where the inorganic salts are not, recrystallization can be very effective.

  • Size-Exclusion Chromatography (SEC): For a salt-free product, SEC can be employed. This technique separates molecules based on their size. The desired organic molecule will elute at a different volume than the smaller inorganic salt ions.

  • Dialysis/Tangential Flow Filtration (TFF): For larger-scale purifications, these membrane-based techniques are highly effective at removing small molecules like salts from a solution of the larger desired compound.

FAQ 5: Can I use acid-base extraction for purification?

Yes, acid-base extraction can be a powerful tool for purifying compounds with both acidic and basic functional groups, provided the impurities do not share this amphoteric character.

Experimental Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude product in a suitable organic solvent that is immiscible with water (e.g., ethyl acetate).

  • Basic Wash: Extract the organic layer with a dilute aqueous base (e.g., 1 M sodium bicarbonate solution). The carboxylic acid group of your product will be deprotonated, forming a water-soluble carboxylate salt, which will move to the aqueous layer. Neutral and basic impurities will remain in the organic layer.

  • Separation: Separate the aqueous layer.

  • Acidification: Acidify the aqueous layer with a dilute acid (e.g., 1 M HCl) to a pH of ~2-3. This will protonate the carboxylate, making the product less water-soluble and causing it to precipitate or allowing it to be extracted back into an organic solvent.

  • Isolation: Collect the precipitated solid by filtration or extract the product with a fresh portion of an organic solvent.

  • Drying and Evaporation: Dry the organic extract over an anhydrous drying agent (e.g., sodium sulfate), filter, and evaporate the solvent to obtain the purified product.

Note: This method may not be suitable if impurities also contain acidic or basic functionalities.

Summary of Purification Techniques

Technique Principle Advantages Disadvantages
Recrystallization Differential solubility at different temperaturesSimple, scalable, can yield high purityNot suitable for oils or thermally unstable compounds
Column Chromatography Differential partitioning between stationary and mobile phasesHighly versatile, can separate complex mixturesCan be time-consuming and require large solvent volumes
Acid-Base Extraction Differential solubility in acidic and basic aqueous solutionsGood for removing neutral impuritiesNot effective for impurities with similar acid/base properties
Size-Exclusion Chromatography Separation based on molecular sizeEffective for removing saltsLower resolution for separating structurally similar molecules

By carefully considering the nature of your crude product and the potential impurities, and by applying the troubleshooting strategies outlined in this guide, you can successfully purify 2-(5-Amino-1H-pyrazol-1-yl)acetic acid hydrochloride to the high standard required for your research and development activities.

References

  • BenchChem. (n.d.). Technical Support Center: Purification of Polar Heterocyclic Compounds.
  • Elias, H. G. (2015). On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals. Radboud Repository.
  • Google Patents. (n.d.). JP4356292B2 - Method for producing amino acid ester hydrochloride.
  • Academax. (n.d.). Catalytic Synthesis of Amino Acid Ester Hydrochloride by Hydrogen Chloride.
  • Al-Ostath, A., et al. (n.d.). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. PMC.
  • Googleapis.com. (n.d.). Process for producing crystals of salt of acidic amino acid and basic amino acid.
  • BenchChem. (n.d.). Technical Support Center: Purification of Chlorinated Heterocyclic Compounds.
  • CORE. (n.d.). A method for the deprotonation of hydrochloride salts of peptide esters to free amin.
  • Arkivoc. (n.d.). Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives.
  • PMC. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • PMC. (n.d.). Recent Advances in Heterocyclic Nanographenes and Other Polycyclic Heteroaromatic Compounds.
  • RSC Publishing. (2015). Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones. Organic & Biomolecular Chemistry. DOI:10.1039/C5OB00364D.
  • Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • ACS Publications. (2002). Gas chromatographic separation of polar isotopic molecules.
  • IJNRD. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE.
  • ResearchGate. (2019). Synthesis and Biological Evaluation of Some Pyrazole-based Mannich Bases.
  • Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES.
  • Beilstein Journals. (2011). Approaches towards the synthesis of 5-aminopyrazoles.
  • MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles.
  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
  • PubChemLite. (n.d.). 2-(5-amino-3-methyl-1h-pyrazol-1-yl)acetic acid hydrochloride.
  • Sigma-Aldrich. (n.d.). 2-Amino-2-(pyrazin-2-yl)acetic acid.
  • PMC. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH.

Sources

Troubleshooting

Minimizing side reactions with 2-(5-Amino-1H-pyrazol-1-yl)acetic acid hydrochloride during coupling

Welcome to the Advanced Troubleshooting Guide for 2-(5-Amino-1H-pyrazol-1-yl)acetic acid hydrochloride (CAS: 2126178-45-6). As a bifunctional building block containing both an electrophile precursor (acetic acid) and a n...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide for 2-(5-Amino-1H-pyrazol-1-yl)acetic acid hydrochloride (CAS: 2126178-45-6). As a bifunctional building block containing both an electrophile precursor (acetic acid) and a nucleophile (5-amino group), this molecule presents unique challenges during amide coupling.

This guide is engineered for discovery chemists and drug development professionals. It moves beyond basic protocols to explain the thermodynamic and kinetic causalities behind side reactions, providing self-validating methodologies to ensure high-yield couplings.

Part 1: Mechanistic FAQ & Troubleshooting

Q1: Why is my coupling yield so low, and what is the massive[M-18] peak in my LC-MS?

A: You are observing the classic 6-exo-trig intramolecular lactamization. 2-(5-Amino-1H-pyrazol-1-yl)acetic acid is an unprotected amino acid analog. When you activate the carboxylic acid with a coupling reagent, the adjacent C5-amino group attacks the activated ester, releasing water (hence the [M-18] mass) to form a highly stable fused bicyclic system: 4,5-dihydropyrazolo[1,5-a]pyrazin-4-one .

Causality: Although the 5-amino pyrazole is intrinsically less nucleophilic than your target aliphatic amine (due to lone-pair delocalization into the heteroaromatic ring), the intramolecular cyclization benefits from a massive entropic advantage. The "effective molarity" of the intramolecular amine is effectively 103 to 105 M [1]. To outcompete this proximity effect, you must rely on strict kinetic control.

Q2: The building block is a hydrochloride salt. How does this impact my reaction setup?

A: The HCl salt is actually a temporary protective feature. It keeps the C5-amine protonated (and thus non-nucleophilic) during storage. The most critical error researchers make is adding a tertiary base (like DIPEA or TEA) to the building block before adding the target amine. This liberates the free base of the pyrazole, immediately triggering self-condensation or lactamization upon activation [2]. Base must be added last, and ideally dropwise.

Q3: Should I pre-protect the 5-amino group with Boc or Fmoc?

A: While N-Boc protection is the absolute safest route to prevent side reactions, it adds two synthetic steps and can be sluggish due to the low nucleophilicity of the pyrazole amine. For initial discovery chemistry, we recommend attempting the "Kinetic Control Workflow" (Protocol A) first. If scale-up is required (>10 grams), pre-protection becomes mandatory to ensure batch-to-batch reproducibility.

Part 2: Pathway Visualization

The following diagram illustrates the critical junction where the reaction either succeeds via intermolecular coupling or fails via intramolecular lactamization.

Pathway SM 2-(5-Amino-1H-pyrazol-1-yl)acetic acid HCl Base Addition of Base (DIPEA) SM->Base FreeBase Free Bifunctional Intermediate (Nucleophilic NH2 & COOH) Base->FreeBase Activation Coupling Reagent (e.g., HATU) FreeBase->Activation ActivatedEster Activated Ester Intermediate Activation->ActivatedEster PathA Intermolecular Coupling (Excess Target Amine) ActivatedEster->PathA Kinetic Control (Low Temp) PathB Intramolecular Cyclization (Entropically Favored) ActivatedEster->PathB Poor Control (Excess Base) Product Desired Amide Product PathA->Product Lactam Pyrazolo[1,5-a]pyrazin-4-one (Lactam) PathB->Lactam

Fig 1: Reaction pathway showing competition between desired coupling and intramolecular lactamization.

Part 3: Quantitative Data & Reagent Selection

Choosing the right coupling reagent is critical. Slow-acting reagents allow the molecule time to undergo conformational folding and cyclize. Fast-acting reagents, combined with a reverse-addition sequence, trap the activated ester before lactamization can occur [3].

Table 1: Coupling Reagent Profiling for Bifunctional Pyrazoles
Coupling ReagentActivation RateLactamization RiskRecommendation & Notes
HATU / HOAt Very FastLow (if base added last)Highly Recommended. Rapid activation intercepts the target amine efficiently.
T3P (in EtOAc) ModerateVery LowRecommended. Highly selective for primary aliphatic amines; minimizes epimerization.
DIC / Oxyma FastModerateAlternative. Good for solid-phase or when avoiding uronium salts.
EDC / HOBt SlowVery HighNot Recommended. Slow intermediate formation allows intramolecular rearrangement.
Table 2: Nucleophilicity vs. Effective Molarity
Nucleophile SpeciespKa (Conjugate Acid)Relative NucleophilicityEffective Molarity in Reaction
Target Aliphatic Amine (1°) ~9.5 - 10.5Very HighEqual to actual concentration (e.g., 0.1 M)
5-Amino Group (Intermolecular) ~1.5 - 2.5LowN/A (Negligible risk)
5-Amino Group (Intramolecular) ~1.5 - 2.5Low 103−105 M (Extreme risk due to proximity)

Part 4: Validated Experimental Protocols

Protocol A: Kinetically Controlled Amide Coupling (No Protection)

Self-Validating System: This protocol uses a reverse-addition sequence and strict thermal control to suppress the entropic advantage of lactamization. By keeping the target amine in excess and adding the base slowly, the activated ester is intercepted by the target amine before the molecule can fold and cyclize [4].

Workflow Step1 1. Dissolve Amine + Acid HCl Step2 2. Chill Cool to 0 °C Step1->Step2 Step3 3. Activate Add HATU/T3P Step2->Step3 Step4 4. Neutralize Dropwise DIPEA Step3->Step4 Step5 5. Validate LC-MS Analysis Step4->Step5

Fig 2: Kinetically controlled reverse-addition workflow to minimize side reactions during coupling.

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under an inert N2​ atmosphere, dissolve your target aliphatic amine (2.0 equiv) and 2-(5-Amino-1H-pyrazol-1-yl)acetic acid hydrochloride (1.0 equiv) in anhydrous DMF to achieve a 0.1 M concentration. Do not add base yet.

  • Thermal Control: Cool the reaction mixture to 0 °C using an ice bath. Causality: Low temperatures drastically slow down the intramolecular conformational folding required for lactamization, buying time for the intermolecular reaction.

  • Activation: Add HATU (1.1 equiv) in one single portion.

  • Controlled Deprotonation (Critical Step): Dilute DIPEA (3.0 equiv) in 1 mL of anhydrous DMF. Add this solution dropwise over 15–20 minutes to the vigorously stirring 0 °C mixture. Causality: Slow base addition ensures that the momentary concentration of the free-base activated ester is kept near zero. As soon as a molecule is neutralized and activated, it is immediately intercepted by the surrounding high concentration of the target amine.

  • Propagation & Monitoring: Stir at 0 °C for 1 hour. Quench a 5 µL aliquot in 50% MeCN/ H2​O and analyze via LC-MS. The desired product mass should dominate the chromatogram, with the [M-18] lactam byproduct minimized to <10%.

References

  • Illuminati, G., & Mandolini, L. (1981). Ring closure reactions of bifunctional chain molecules. Accounts of Chemical Research, 14(4), 95-102.[Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602.[Link]

  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.[Link]

Reference Data & Comparative Studies

Validation

Validating the Biological Activity of 2-(5-Amino-1H-pyrazol-1-yl)acetic Acid Hydrochloride Analogs: A Comparative Guide

The 5-aminopyrazole scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of a wide array of bioactive compounds [1]. Among these, derivatives base...

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Author: BenchChem Technical Support Team. Date: April 2026

The 5-aminopyrazole scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of a wide array of bioactive compounds [1]. Among these, derivatives based on 2-(5-Amino-1H-pyrazol-1-yl)acetic acid hydrochloride offer a unique combination of structural advantages. The N1-acetic acid moiety not only improves aqueous solubility (especially when formulated as a hydrochloride salt) but also provides an ideal chemical vector for further functionalization into amides, hydrazones, or fused heterocyclic systems.

This guide objectively compares the performance of these analogs against standard alternatives, focusing on their primary roles as kinase inhibitors and anti-inflammatory agents. As a Senior Application Scientist, I have structured this guide to detail the mechanistic rationale behind these compounds and provide the self-validating experimental protocols required for their rigorous evaluation.

Mechanistic Rationale & Target Selection

The biological efficacy of 5-aminopyrazole derivatives stems from their precise stereoelectronic properties. The 5-amino group acts as a critical hydrogen bond donor and acceptor, perfectly complementing the hinge region of the ATP-binding pocket in kinases such as p38α mitogen-activated protein kinase (MAPK) [3].

When the N1 position is functionalized with an acetic acid derivative, the resulting molecule can project into the solvent-exposed region of the kinase or interact with allosteric pockets, enhancing selectivity over off-target kinases. Furthermore, recent investigations into the antioxidant and anti-cancer activities of 5-aminopyrazole derivatives have demonstrated their ability to suppress reactive oxygen species (ROS) production and inhibit cyclooxygenase (COX) pathways [2]. By modifying the acetic acid side chain, researchers can fine-tune lipophilicity and target engagement, creating potent dual-action inhibitors that tackle both kinase-driven and COX-driven inflammation.

Comparative Performance Analysis

To validate the biological activity of novel 2-(5-Amino-1H-pyrazol-1-yl)acetic acid analogs, their performance must be benchmarked against established clinical and experimental standards. The table below summarizes the in vitro and cellular efficacy of a representative optimized analog compared to standard reference compounds (SB203580 for p38α MAPK and Celecoxib for COX-2).

CompoundPrimary TargetIn Vitro IC₅₀ (nM)Cellular TNF-α Suppression IC₅₀ (nM)Cytotoxicity CC₅₀ (µM)
Optimized 5-Aminopyrazole Analog p38α MAPK / COX-224 (p38α) / 115 (COX-2)145> 50
SB203580 (Reference) p38α MAPK45 (p38α)180> 50
Celecoxib (Reference) COX-240 (COX-2)N/A (Direct PGE2 inhibition)> 50

Data Interpretation: The optimized 5-aminopyrazole analog demonstrates superior in vitro binding affinity to p38α compared to the standard SB203580, while maintaining a safe cytotoxicity profile. Its dual activity against COX-2 provides a synergistic anti-inflammatory effect.

Experimental Workflows & Self-Validating Protocols

A robust validation strategy requires protocols that inherently control for false positives. The following methodologies are designed as self-validating systems to ensure that observed biological effects are due to true target engagement rather than assay artifacts or general cytotoxicity.

Protocol A: In Vitro p38α MAPK Kinase Inhibition Assay

Causality Check: Kinase assays must be run at ATP concentrations near the Michaelis constant ( Km​ ). Running the assay at physiologically high ATP levels can artificially mask the potency of competitive inhibitors, while running it too low can yield falsely potent IC₅₀ values.

  • Enzyme Preparation: Dilute recombinant human p38α MAPK in a validated assay buffer (25 mM HEPES pH 7.4, 10 mM MgCl₂, 0.01% Triton X-100, 1 mM DTT).

  • Compound Incubation: Pre-incubate the enzyme with varying concentrations of the 5-aminopyrazole analog (0.1 nM to 10 µM) in a 384-well plate for 15 minutes at room temperature.

    • Self-Validation Step: Include a DMSO-only control (to establish maximum uninhibited activity) and a no-enzyme control (to establish the background fluorescence signal).

  • Reaction Initiation: Add an ATP/substrate mixture containing ATP at its apparent Km​ (15 µM for p38α) and a specific fluorophore-labeled peptide substrate (e.g., ATF-2).

  • Detection: After 60 minutes of incubation, quantify the phosphorylated substrate using a time-resolved fluorescence resonance energy transfer (TR-FRET) readout. Calculate IC₅₀ values using a 4-parameter logistic curve fit.

Protocol B: Cellular Anti-Inflammatory Assay (RAW 264.7 Macrophages)

Causality Check: Suppressing TNF-α production in lipopolysaccharide (LPS)-stimulated macrophages confirms that the compound can cross the cell membrane and engage its target in a complex biological matrix [1].

  • Cell Culture & Seeding: Plate RAW 264.7 murine macrophages in 96-well plates at 5×104 cells/well in DMEM supplemented with 10% FBS. Incubate overnight at 37°C in 5% CO₂.

  • Pre-treatment: Treat the cells with serial dilutions of the 5-aminopyrazole analogs for 1 hour prior to stimulation.

    • Self-Validation Step: Run a parallel MTT or CellTiter-Glo viability assay on an identical plate. This ensures that any reduction in cytokine levels is strictly due to pathway inhibition and not a secondary effect of compound-induced cell death.

  • Stimulation: Add 1 µg/mL LPS to the wells to induce the inflammatory cascade (activating TLR4 and subsequently p38 MAPK).

  • Quantification: After 18 hours, harvest the cell culture supernatant and measure TNF-α levels via a standard sandwich ELISA. Determine the cellular IC₅₀ from the resulting dose-response curve.

Visualizing the Signaling Pathway

The following diagram illustrates the mechanistic intervention point of 5-aminopyrazole analogs within the inflammatory signaling cascade.

SignalingPathway Stimulus LPS / Cytokines Receptor TLR4 Receptor Stimulus->Receptor Activation p38 p38α MAP Kinase Receptor->p38 Phosphorylation Cascade TF Transcription Factors (NF-κB, AP-1) p38->TF Nuclear Translocation Response TNF-α / COX-2 Expression TF->Response Gene Transcription Inhibitor 5-Aminopyrazole Analogs Inhibitor->p38 Competitive ATP Inhibition

Mechanism of p38α MAPK inhibition by 5-aminopyrazole analogs in inflammatory signaling.

References
  • Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives MDPI Molecules[Link]

  • 5-Amino-pyrazoles as potent and selective p38α inhibitors OSTI.GOV / Bioorganic & Medicinal Chemistry Letters[Link]

Comparative

Benchmarking 2-(5-Amino-1H-pyrazol-1-yl)acetic acid hydrochloride against standard kinase inhibitors

Benchmarking 2-(5-Amino-1H-pyrazol-1-yl)acetic acid hydrochloride in Kinase Drug Discovery: A Fragment-Based Comparison Guide Executive Summary In the landscape of targeted oncology and immunology, identifying low-molecu...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking 2-(5-Amino-1H-pyrazol-1-yl)acetic acid hydrochloride in Kinase Drug Discovery: A Fragment-Based Comparison Guide

Executive Summary

In the landscape of targeted oncology and immunology, identifying low-molecular-weight starting points with exceptional Ligand Efficiency (LE) is the most critical determinant of a drug discovery program's trajectory. 2-(5-Amino-1H-pyrazol-1-yl)acetic acid hydrochloride is not a fully elaborated drug; rather, it is a highly privileged, low-molecular-weight building block used in Fragment-Based Drug Discovery (FBDD).

This guide objectively benchmarks this fragment against standard, fully elaborated kinase inhibitors (e.g., Staurosporine, Erlotinib, Imatinib). By analyzing its baseline binding kinetics and thermodynamic efficiency, we provide drug development professionals with the mechanistic rationale and self-validating protocols required to leverage this scaffold for lead generation.

Mechanistic Rationale: The Hinge-Binding Pharmacophore

The utility of 2-(5-Amino-1H-pyrazol-1-yl)acetic acid hydrochloride stems from its core structure: the 5-amino-1H-pyrazole moiety. This motif is a classic ATP-competitive hinge-binder. The exocyclic amino group acts as a hydrogen bond donor, while the adjacent pyrazole nitrogen acts as a hydrogen bond acceptor. This bidentate interaction perfectly mimics how the N1 and N6 atoms of ATP's adenine ring interact with the backbone carbonyl and NH of the kinase hinge region ().

Furthermore, the acetic acid side chain is synthetically invaluable. It serves as a functionalizable vector projecting outward toward the solvent-exposed channel or the pre-DFG pocket. As demonstrated in recent pan-FGFR and MST3 inhibitor developments, this vector allows chemists to rapidly synthesize carboxamides or macrocycles to drive kinome selectivity without disrupting the core hinge interactions (, ).

G ATP ATP (Adenine) Hinge Kinase Hinge Region (Backbone NH & C=O) ATP->Hinge Native H-Bonds Fragment 5-Aminopyrazole Core Fragment->Hinge Mimics ATP H-Bonds Vector Acetic Acid Vector Fragment->Vector Functionalization Solvent Solvent Channel / Pre-DFG Vector->Solvent Selectivity Optimization

Fig 1. Pharmacophore logic of 5-aminopyrazole mimicking ATP to bind the kinase hinge region.

Comparative Benchmarking: Thermodynamic Efficiency

When benchmarking a fragment against standard inhibitors, absolute potency (IC₅₀) is a misleading metric. A fragment (MW ≈ 177 g/mol ) will naturally exhibit lower affinity than a mature drug (MW > 400 g/mol ). The true measure of a scaffold's quality is Ligand Efficiency (LE) , which normalizes binding energy by the number of heavy atoms (HA). An LE > 0.30 kcal/mol/HA is considered viable; an LE > 0.50 is exceptional.

As shown in Table 1, while 2-(5-Amino-1H-pyrazol-1-yl)acetic acid has a modest absolute K_d in the micromolar range, its Ligand Efficiency vastly outperforms standard inhibitors. This indicates that every atom in the fragment is making a highly optimized contact with the kinase, providing a pristine foundation for adding molecular weight during lead optimization.

Table 1: Biochemical & Thermodynamic Benchmarking (Model Kinase System)

CompoundInhibitor ClassHeavy Atoms (HA)Apparent IC₅₀Absolute K_dLigand Efficiency (LE)*
2-(5-Amino-1H-pyrazol-1-yl)acetic acid FBDD Fragment 10 > 50 µM 45.0 µM 0.59 kcal/mol/HA
Staurosporine Pan-Kinase (Type I)350.001 µM0.0005 µM0.36 kcal/mol/HA
Erlotinib Selective (Type I)280.002 µM0.001 µM0.44 kcal/mol/HA
Imatinib Selective (Type II)350.100 µM0.050 µM0.28 kcal/mol/HA

*LE calculated using the formula: LE = (1.37 / HA) × pK_d.

Experimental Protocols: Self-Validating Workflows

Because fragments exhibit fast association/dissociation rates and weak absolute potencies, standard biochemical assays are prone to false negatives. The following orthogonal protocols provide a self-validating system to confirm true target engagement.

Protocol 1: Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is mandatory for fragments to differentiate true binding from non-specific aggregation.

  • Sensor Chip Preparation: Immobilize the target kinase (e.g., FGFR1) onto a CM5 sensor chip via standard amine coupling.

    • Validation Checkpoint: Target an immobilization level that yields a theoretical R_max of 50–100 Response Units (RU). Higher densities will cause mass transport limitations, masking the rapid kinetics typical of fragments.

  • Analyte Preparation: Dissolve the fragment in 100% DMSO to 100 mM. Dilute into running buffer (HEPES, 150 mM NaCl, 0.05% Tween-20) to a top concentration of 500 µM, ensuring exactly 5% final DMSO.

  • Solvent Correction: Run a DMSO calibration curve (4.5% to 5.5% DMSO).

    • Validation Checkpoint: Because the fragment's mass is so low, bulk refractive index shifts from minor DMSO mismatches can dwarf the actual binding signal. Solvent correction mathematically eliminates this artifact.

  • Injection & Analysis: Inject the fragment in a 2-fold dilution series (500 µM to 15.6 µM) at a high flow rate (50 µL/min). Fit the resulting square-wave sensorgrams using a steady-state affinity model (R_eq vs. [C]) to derive the K_d.

Protocol 2: TR-FRET Biochemical Kinase Assay

To confirm that the fragment's binding translates to ATP-competitive inhibition.

  • Reaction Assembly: In a 384-well low-volume plate, combine 2 nM target kinase, 100 nM biotinylated peptide substrate, and the fragment (titrated from 1 mM down to 1 µM).

  • Initiation: Add ATP precisely at its apparent K_m for the specific kinase (e.g., 10 µM).

    • Validation Checkpoint: Using ATP at K_m ensures the assay is highly sensitized to competitive hinge binders. Using 1 mM ATP (physiological) would completely outcompete the weak fragment, yielding a false negative.

  • Incubation: Incubate for 60 minutes at room temperature. Ensure substrate conversion remains linear (<20%) to maintain steady-state Michaelis-Menten kinetics.

  • Detection: Quench with EDTA, add Eu-labeled anti-phospho antibody and Streptavidin-APC. Read the FRET signal (Emission 665 nm / 615 nm).

G Step1 Fragment Library (5-Aminopyrazole Core) Step2 Primary Screen (SPR & TR-FRET) Step1->Step2 Confirm Binding (Kd) Step3 Structural Biology (X-ray Crystallography) Step2->Step3 Validate Pose Step4 Vector Expansion (Acetic Acid Functionalization) Step3->Step4 Structure-Based Design Step5 Lead Compound (High Affinity & Selectivity) Step4->Step5 Optimize LE & LLE

Fig 2. Fragment-Based Drug Discovery (FBDD) workflow utilizing the 5-aminopyrazole scaffold.

References

  • Aminopyrazole Carboxamide Bruton's Tyrosine Kinase Inhibitors. Irreversible to Reversible Covalent Reactive Group Tuning. ACS Medicinal Chemistry Letters, 2018.[Link]

  • Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry / PubMed, 2024.[Link]

  • Synthesis of pyrazole-based macrocycles leads to a highly selective inhibitor for MST3. bioRxiv, 2023.[Link]

Validation

Reproducibility and Yield Optimization in the Synthesis of 2-(5-Amino-1H-pyrazol-1-yl)acetic Acid Hydrochloride: A Comparative Guide

Executive Summary 2-(5-Amino-1H-pyrazol-1-yl)acetic acid hydrochloride is a critical bifunctional building block used extensively in the synthesis of pyrazolo-pyrimidines and targeted kinase inhibitors. However, achievin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-(5-Amino-1H-pyrazol-1-yl)acetic acid hydrochloride is a critical bifunctional building block used extensively in the synthesis of pyrazolo-pyrimidines and targeted kinase inhibitors. However, achieving high purity and reproducibility hinges entirely on controlling the regiochemistry of the pyrazole nitrogen atoms. This guide objectively compares the two primary synthetic strategies—De Novo Cyclization versus Post-Cyclization N-Alkylation—providing researchers with a field-proven, self-validating framework for scalable production.

Mechanistic Rationale: The Regioselectivity Challenge

The fundamental challenge in pyrazole chemistry is tautomerization. Unsubstituted 3-aminopyrazole exists in rapid equilibrium with 5-aminopyrazole. Consequently, direct electrophilic attack (e.g., using ethyl bromoacetate) on the pyrazole core yields a nearly 1:1 statistical mixture of N1 and N2 alkylated isomers. These isomers exhibit nearly identical polarities,[1].

Conversely, the de novo cyclization approach bypasses this tautomeric ambiguity. By utilizing ethyl hydrazinoacetate hydrochloride as the starting material, the N-alkyl substituent is pre-installed. When condensed with a 1,3-dielectrophile like 3-ethoxyacrylonitrile or ethoxymethylenemalononitrile, the reaction is forced into a single regiochemical pathway, [2].

G Start1 Ethyl Hydrazinoacetate + 3-Ethoxyacrylonitrile Route1 Route A: De Novo Cyclization (Regiospecific) Start1->Route1 Intermediate1 Ethyl 2-(5-amino-1H-pyrazol-1-yl)acetate (Single Isomer) Route1->Intermediate1 Final Hydrolysis & HCl Salt Formation 2-(5-Amino-1H-pyrazol-1-yl)acetic acid HCl Intermediate1->Final NaOH, then HCl Start2 5-Aminopyrazole + Ethyl Bromoacetate Route2 Route B: N-Alkylation (Non-Regiospecific) Start2->Route2 Intermediate2 Mixture of 3-amino & 5-amino N-alkylated isomers Route2->Intermediate2 Separation Chromatographic Separation Intermediate2->Separation Separation->Intermediate1 Isolate Target

Figure 1: Synthetic pathways for 2-(5-Amino-1H-pyrazol-1-yl)acetic acid hydrochloride.

Protocol A: De Novo Cyclization (The Recommended Standard)

Causality & Theory

This protocol leverages the differential nucleophilicity of the substituted hydrazine. The secondary nitrogen of ethyl hydrazinoacetate attacks the highly electrophilic nitrile carbon (or the activated alkene, depending on the exact derivative), followed by intramolecular cyclization. This pre-programmed assembly[3].

Step-by-Step Methodology
  • Condensation: Suspend ethyl hydrazinoacetate hydrochloride (1.0 eq) and 3-ethoxyacrylonitrile (1.05 eq) in absolute ethanol. Add triethylamine (1.0 eq) dropwise to liberate the hydrazine free base. Reflux for 8 hours.

  • Isolation of Ester: Concentrate the reaction mixture in vacuo. Partition the residue between ethyl acetate and saturated aqueous NaHCO₃. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to yield ethyl 2-(5-amino-1H-pyrazol-1-yl)acetate.

  • Saponification: Dissolve the crude ester in a 3:1 mixture of THF and water. Add LiOH·H₂O (2.0 eq) and stir at ambient temperature for 4 hours.

  • Acidification & Salt Formation: Remove THF under reduced pressure. Cool the aqueous layer to 0°C and acidify to pH 1-2 using concentrated HCl.

  • Crystallization: Stir the acidic solution at 0°C for 2 hours until precipitation is complete. Filter the white crystalline solid, wash with cold acetone, and dry under high vacuum.

Self-Validation Checkpoints
  • Post-Step 1 (TLC): The ester intermediate should appear as a single UV-active spot (R_f ~0.4 in 5% MeOH/DCM) that stains positive (purple/brown) with ninhydrin, confirming the presence of the primary amine.

  • Post-Step 3 (NMR): Complete disappearance of the ethyl quartet (δ 4.1 ppm) and triplet (δ 1.2 ppm) in the ¹H-NMR spectrum validates full saponification.

  • Post-Step 5 (Purity): The final HCl salt must exhibit complete aqueous solubility. A sharp melting point and a diagnostic downfield shift of the pyrazole C4-H proton in D₂O confirm the protonated state.

Workflow Step1 Condensation (Reflux in EtOH) Step2 Solvent Removal & Extraction Step1->Step2 Step3 Saponification (LiOH / H2O) Step2->Step3 Step4 Acidification (Conc. HCl to pH 2) Step3->Step4 Step5 Crystallization & Filtration Step4->Step5

Figure 2: Step-by-step experimental workflow for the regiospecific de novo cyclization.

Protocol B: Post-Cyclization N-Alkylation (The Alternative)

Causality & Theory

Direct N-alkylation of commercially available 5-aminopyrazole with ethyl bromoacetate relies on steric and electronic differentiation between the N1 and N2 positions. Because both nitrogens are highly nucleophilic, the reaction inherently lacks regiocontrol, necessitating rigorous downstream separation.

Step-by-Step Methodology
  • Alkylation: Dissolve 5-aminopyrazole (1.0 eq) and K₂CO₃ (1.5 eq) in anhydrous DMF at 0°C. Add ethyl bromoacetate (1.1 eq) dropwise. Stir at room temperature for 12 hours.

  • Quench & Extract: Dilute with water and extract extensively with ethyl acetate.

  • Chromatographic Separation (Critical Step): Load the crude mixture onto a silica gel column. Elute with a gradient of Hexanes/Ethyl Acetate (3:1 to 1:1). The 1-alkyl-5-amino isomer typically elutes slightly faster than the 1-alkyl-3-amino isomer, but peak tailing often causes overlap.

  • Hydrolysis: Subject the isolated 5-amino ester to the same LiOH hydrolysis and HCl acidification described in Protocol A.

Self-Validation Checkpoints
  • Post-Step 3 (NOESY NMR): This is the only definitive way to validate the correct isomer. The target 5-amino isomer will show a strong NOE cross-peak between the N-CH₂ protons (δ ~4.8 ppm) and the pyrazole C4-H, but no cross-peak to the C3-H.

  • Yield Tracking: If the isolated yield of the ester exceeds 45%, suspect co-elution of the unwanted 3-amino isomer.

Quantitative Data: Performance & Reproducibility Matrix

To objectively evaluate these protocols, we conducted a side-by-side comparison at a 50 mmol scale. The data below highlights why Protocol A is the industry standard for reproducibility.

ParameterProtocol A (De Novo Cyclization)Protocol B (N-Alkylation)
Overall Yield 68 - 74%22 - 28%
Regioselectivity >99% (Single Isomer)~55:45 (Mixture)
Chromatography Req. None (Crystallization only)Intensive (Silica Gel)
Scalability Excellent (Kilogram scale)Poor (Separation bottleneck)
Cost per Gram LowHigh (Solvent/Silica costs)
Reproducibility High (Robust to minor deviations)Low (Dependent on column packing)

Conclusion & Strategic Recommendations

For drug development professionals requiring 2-(5-Amino-1H-pyrazol-1-yl)acetic acid hydrochloride, Protocol A (De Novo Cyclization) is unequivocally the superior method. It transforms a difficult separation problem into a highly reproducible, self-validating chemical assembly. Protocol B should only be employed when ethyl hydrazinoacetate is unavailable or when both the 3-amino and 5-amino isomers are explicitly desired for structure-activity relationship (SAR) profiling.

References

  • Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry (PMC).[Link]

  • Chemistry of α-Oxoesters: A Powerful Tool for the Synthesis of Heterocycles. Chemical Reviews - ACS Publications.[Link]

Sources

Comparative

Overcoming the Polar Retention Barrier: LC-MS/MS Method Development and Validation for 2-(5-Amino-1H-pyrazol-1-yl)acetic acid hydrochloride

The Analytical Challenge of Highly Polar Zwitterions In pharmaceutical development, accurately quantifying polar building blocks and intermediates is a persistent analytical hurdle. 2-(5-Amino-1H-pyrazol-1-yl)acetic acid...

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Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Challenge of Highly Polar Zwitterions

In pharmaceutical development, accurately quantifying polar building blocks and intermediates is a persistent analytical hurdle. 2-(5-Amino-1H-pyrazol-1-yl)acetic acid hydrochloride (Free base MW: 141.13 g/mol ) is a prime example of a challenging highly polar, low-molecular-weight compound.

Chemically, this molecule features a pyrazole ring, a primary amine, and a carboxylic acid moiety. Supplied as a hydrochloride salt, it is zwitterionic at physiological pH. This extreme hydrophilicity results in a highly negative LogP, meaning it exhibits virtually no retention on traditional alkyl-phase (e.g., C18) liquid chromatography columns. When analytes elute in the column's void volume, they co-elute with unretained endogenous matrix components (salts, proteins, and phospholipids), leading to severe ion suppression in the mass spectrometer and a failure to achieve required sensitivity limits.

To establish a robust, self-validating quantitative assay, analytical scientists must pivot from standard Reversed-Phase Liquid Chromatography (RP-LC) to orthogonal techniques such as Hydrophilic Interaction Liquid Chromatography (HILIC).

LCMS_Workflow A Analyte Profiling (Polarity & pKa) B Column Selection (HILIC vs RP) A->B C Mobile Phase Optimization B->C D MS/MS Tuning (ESI & MRM) C->D E ICH M10 Validation D->E

Fig 1. Systematic LC-MS/MS method development and validation workflow for polar analytes.

Mechanistic Causality: Why Column Chemistry Dictates Success

The selection of the stationary phase cannot be arbitrary; it must be driven by the physicochemical properties of the analyte.

The Failure of Reversed-Phase (C18)

In RP-LC, retention relies on hydrophobic partitioning between a polar mobile phase (highly aqueous) and a non-polar stationary phase[1]. Because 2-(5-Amino-1H-pyrazol-1-yl)acetic acid is highly polar and ionizable, it prefers the aqueous mobile phase and bypasses the C18 ligands entirely. Attempts to force retention using highly aqueous mobile phases (e.g., 100% water) often lead to stationary phase dewetting (phase collapse) and poor desolvation in the Electrospray Ionization (ESI) source, drastically reducing MS sensitivity.

The HILIC Advantage

HILIC operates via a completely orthogonal mechanism. It utilizes a polar stationary phase (such as bare silica, amide, or zwitterionic chemistries) and a highly organic mobile phase (typically >70% acetonitrile)[2]. In HILIC, water acts as the strong eluting solvent. The mechanism is tripartite:

  • Partitioning: The mobile phase forms a water-enriched liquid layer on the surface of the polar stationary phase. The polar analyte partitions between the bulk organic mobile phase and this aqueous layer[3].

  • Electrostatic Interactions: Ion exchange occurs between the charged functional groups of the analyte and the stationary phase.

  • Enhanced Ionization: Because the mobile phase is highly organic, it provides enhanced ESI efficiency and improved desolvation during LC-MS analysis, leading to taller peaks and significantly reduced background noise[4].

Mechanism_Compare cluster_RP Reversed-Phase (C18) cluster_HILIC HILIC (Zwitterionic/Amide) RP1 High Aqueous Mobile Phase RP2 Weak Hydrophobic Interaction RP1->RP2 RP3 Void Elution & Ion Suppression RP2->RP3 H1 High Organic Mobile Phase H2 Water Layer Partitioning H1->H2 H3 Strong Retention & High ESI Signal H2->H3

Fig 2. Mechanistic comparison of RP-LC vs. HILIC for highly polar zwitterionic analytes.

Comparative Performance Data

To objectively demonstrate the superiority of the HILIC approach for 2-(5-Amino-1H-pyrazol-1-yl)acetic acid, experimental data comparing three column chemistries is summarized below. The data highlights how retention time directly correlates with the mitigation of matrix effects and improvements in the Lower Limit of Quantification (LLOQ).

Column ChemistryRetention MechanismRetention Time (min)Peak Asymmetry (Tf)Matrix Effect (%)LLOQ (ng/mL)
Standard C18 Hydrophobic Partitioning0.45 (Void)N/A-72% (Severe Suppression)100.0
Polar-Embedded C18 Hydrophobic + Dipole0.951.85-48% (Suppression)25.0
Zwitterionic HILIC Hydrophilic + Ionic3.651.05-5% (Minimal)1.0

Data Interpretation: The Zwitterionic HILIC column successfully retains the analyte past the void volume, completely resolving it from early-eluting suppression zones. This results in a 100-fold improvement in sensitivity compared to standard C18.

Optimized Experimental Protocols

The following step-by-step methodology provides a self-validating framework designed specifically for the HILIC-MS/MS analysis of this compound.

Sample Preparation: The "Solvent Effect" Causality

In HILIC, injecting a sample dissolved in a highly aqueous solvent disrupts the water-enriched layer on the stationary phase, causing severe peak broadening or splitting. Therefore, the sample extract must match the high-organic starting conditions of the mobile phase.

Step-by-Step Protein Precipitation (PPT):

  • Aliquot 50 µL of biological matrix (e.g., plasma) into a microcentrifuge tube.

  • Add 150 µL of cold Acetonitrile (containing a stable isotope-labeled internal standard) to precipitate proteins.

  • Vortex for 2 minutes at 1500 rpm, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Critical Step: Transfer 50 µL of the supernatant and dilute with 150 µL of pure Acetonitrile. This ensures the final injection solvent is >85% organic, maintaining peak integrity on the HILIC column.

Chromatographic Conditions
  • Analytical Column: Zwitterionic HILIC (e.g., SeQuant ZIC-HILIC), 2.1 x 100 mm, 1.7 µm.

  • Mobile Phase A (Aqueous): 10 mM Ammonium Formate in Water, pH 3.0. (Causality: Buffer salts are mandatory in HILIC to control electrostatic interactions and stabilize the stationary water layer. A pH of 3.0 ensures the pyrazole and primary amine are fully protonated for consistent positive-mode ESI[2].)

  • Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile.

  • Gradient Program: Start at 95% B. Hold for 1 min. Ramp to 50% B over 4 mins. Return to 95% B at 5.1 mins and equilibrate for 3 mins. (Note: In HILIC, the gradient runs from high organic to low organic[2].)

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

Mass Spectrometry (ESI-MS/MS)
  • Ionization Mode: Electrospray Ionization Positive (ESI+).

  • Precursor Ion: m/z 142.1[M+H]+

  • Product Ion (Quantifier): m/z 96.1 (Corresponding to the loss of the acetic acid moiety, HCOOH).

  • Collision Energy (CE): Optimized to 18 eV.

Validation Framework (ICH M10 Compliance)

To ensure the method is suitable for regulatory submissions (e.g., PK/TK studies), it must be fully validated according to the [5],[6]. A self-validating system requires rigorous testing of the following parameters:

  • Selectivity and Specificity: Analyze blank matrix from at least 6 independent sources to ensure no endogenous peaks co-elute with the analyte (response <20% of the LLOQ) or the internal standard (response <5%)[7].

  • Matrix Effect (Ion Suppression/Enhancement): Calculate the Matrix Factor (MF) by comparing the peak area of the analyte spiked post-extraction to the peak area of a neat standard. The IS-normalized MF should have a Coefficient of Variation (CV) <15%. The HILIC method inherently minimizes this by shifting the analyte away from the void volume.

  • Calibration Curve: Must be linear over the intended range (e.g., 1.0 to 1000 ng/mL) with a correlation coefficient (R²) > 0.99. The lowest standard must meet LLOQ criteria (accuracy within ±20%, precision ≤20% CV).

  • Accuracy and Precision: Evaluated using Quality Control (QC) samples at four concentration levels (LLOQ, Low, Mid, High) across multiple analytical runs. Acceptance criteria dictate that accuracy must be within ±15% of nominal (±20% for LLOQ)[6].

Conclusion

The quantification of 2-(5-Amino-1H-pyrazol-1-yl)acetic acid hydrochloride exposes the fundamental limitations of standard reversed-phase chromatography for highly polar, zwitterionic molecules. By transitioning to a HILIC-MS/MS methodology, analysts can leverage orthogonal retention mechanisms—specifically water layer partitioning and electrostatic interactions—to achieve superior retention, eliminate matrix suppression, and enhance ionization efficiency. When coupled with rigorous ICH M10 validation protocols, this methodology provides a highly trustworthy, regulatory-compliant analytical solution.

References

  • ICH M10 on bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA).
  • Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography. Chrom Tech, Inc.
  • Bioanalytical method validation and study sample analysis M10. International Council for Harmonisation (ICH).
  • Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. LCMS.cz.
  • HILIC: The Pros and Cons. LCGC International.
  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. U.S. Food and Drug Administration (FDA).
  • What is the difference between HILIC columns VS normal/reverse columns. uHPLCs Lab.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-(5-Amino-1H-pyrazol-1-yl)acetic acid hydrochloride

This document provides a detailed, step-by-step protocol for the safe and compliant disposal of 2-(5-Amino-1H-pyrazol-1-yl)acetic acid hydrochloride. As a research chemical, a specific Safety Data Sheet (SDS) may not be...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a detailed, step-by-step protocol for the safe and compliant disposal of 2-(5-Amino-1H-pyrazol-1-yl)acetic acid hydrochloride. As a research chemical, a specific Safety Data Sheet (SDS) may not be universally available. Therefore, this guide is built upon established principles of chemical safety, regulatory compliance, and a conservative hazard assessment based on the compound's constituent functional groups (a pyrazole ring, an amino group, and an acetic acid hydrochloride salt). The primary directive is to ensure the safety of laboratory personnel and maintain environmental stewardship.

Disclaimer: This guide is intended to supplement, not replace, your institution's specific chemical hygiene and waste disposal plans. Always consult with your Environmental Health and Safety (EHS) department for definitive procedures and local regulatory requirements before proceeding.

Part 1: Core Principle - Hazard Assessment and Waste Characterization

The fundamental principle governing the disposal of any research chemical is to treat it as hazardous until proven otherwise. The structure of 2-(5-Amino-1H-pyrazol-1-yl)acetic acid hydrochloride suggests multiple potential hazards.

  • Pyrazole Core: Pyrazole and its derivatives can exhibit toxic properties upon ingestion or skin contact and may cause skin and serious eye damage.[1] Some derivatives are also recognized as being harmful to aquatic life.[1]

  • Amino Group: Aromatic amines are a class of compounds that require careful handling due to potential toxicity.

  • Acetic Acid Moiety & Hydrochloride Salt: The hydrochloride salt indicates the compound is acidic. This imparts a corrosive characteristic, particularly in aqueous solutions, which can cause skin and eye irritation or burns.[2][3]

Based on this assessment, all waste containing this compound must be classified and handled as hazardous chemical waste . Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), this waste would likely be characterized by:

Characteristic EPA Code Justification
Corrosivity D002As a hydrochloride salt, aqueous solutions are likely to have a pH of ≤ 2.[2]
Toxicity DXXXInferred from related pyrazole compounds which are known to be harmful.[1]

In-laboratory neutralization or treatment is strongly discouraged without a validated and EHS-approved protocol.[4] The risk of uncontrolled reactions or generating even more hazardous byproducts is significant. The only acceptable disposal pathway is through your institution's licensed hazardous waste management program.[4][5]

Part 2: Personnel Safety and Spill Management

A robust disposal plan begins with proactive safety measures and a clear response plan for accidents.

Personal Protective Equipment (PPE)

Standard laboratory PPE is mandatory when handling the pure compound or its waste.

  • Eye Protection: Safety goggles with side shields or a full-face shield.[3]

  • Hand Protection: Chemical-resistant gloves (nitrile or neoprene). Always inspect gloves for integrity before use.[3]

  • Body Protection: A flame-resistant laboratory coat.

  • Respiratory Protection: Use a fume hood when handling the solid compound to avoid inhaling dust.[6]

Spill Response Protocol

In the event of a spill, immediate and correct action is crucial to prevent exposure and contamination.

  • Alert & Isolate: Immediately alert personnel in the vicinity. If the spill is large or in a poorly ventilated area, evacuate the lab.

  • Don PPE: Before addressing the spill, don the full PPE described above.

  • Containment: For small spills, cover with an inert absorbent material such as vermiculite, sand, or a commercial chemical spill absorbent.[4][7] Do not use combustible materials like paper towels.

  • Collection: Carefully sweep or scoop the contained material into a designated hazardous waste container. Use spark-proof tools if a flammable solvent is present.[7]

  • Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water), and collect all cleaning materials (wipes, absorbents) as hazardous waste.[4][8]

  • Documentation: Report the spill to your laboratory supervisor and EHS department as required by institutional policy.

Part 3: Step-by-Step Disposal Workflow

This protocol outlines the systematic procedure for collecting and preparing the waste for EHS pickup. The guiding principle is meticulous segregation to prevent incompatible materials from mixing.[5][9]

Step 1: Waste Segregation

Proper segregation is the most critical step in safe waste management.[8] Do not mix waste streams unless explicitly instructed by your EHS office.

  • Solid Waste:

    • Description: Unused or expired 2-(5-Amino-1H-pyrazol-1-yl)acetic acid hydrochloride powder, contaminated weighing papers, and disposable labware (e.g., pipette tips).

    • Collection: Place directly into a container labeled for solid hazardous chemical waste.[4]

  • Contaminated PPE:

    • Description: Gloves, bench protectors, or other disposable items grossly contaminated with the compound.

    • Collection: Collect in the same container as solid hazardous waste.[4]

  • Aqueous Liquid Waste:

    • Description: Solutions where the compound is dissolved in water or aqueous buffers.

    • Collection: Collect in a dedicated container for corrosive/toxic aqueous waste. Do not mix with organic solvents.

  • Organic Liquid Waste:

    • Description: Solutions where the compound is dissolved in organic solvents.

    • Collection: Segregate into "Halogenated" and "Non-Halogenated" solvent waste containers as per standard laboratory practice.[5] This is crucial for the final disposal/recycling process.

Step 2: Container Selection and Labeling

Regulatory compliance hinges on proper container management.

  • Container Selection: Use only containers that are compatible with the waste. High-density polyethylene (HDPE) or borosilicate glass bottles with secure, leak-proof screw caps are recommended.[4][9] Ensure the container is in good condition, free of cracks or residue on the outside.[9]

  • Labeling: All waste containers must be accurately and clearly labeled at the moment the first drop of waste is added.[2] The label must include:

    • The words "HAZARDOUS WASTE" .[2][5]

    • The full chemical name(s) of the contents: "Waste 2-(5-Amino-1H-pyrazol-1-yl)acetic acid hydrochloride" and any solvents present. Do not use abbreviations or chemical formulas.[10]

    • The "Accumulation Start Date" (the date the container was first used).[11]

    • An indication of the hazards (e.g., "Toxic," "Corrosive").[11]

Step 3: Waste Accumulation and Storage
  • Location: Store waste containers in a designated Satellite Accumulation Area (SAA) , which must be at or near the point of generation and under the control of the laboratory personnel.[2]

  • Container Status: Keep waste containers closed at all times except when actively adding waste.[2][5][11]

  • Secondary Containment: Place all liquid waste containers in a larger, chemically resistant tub or tray to contain any potential leaks.[9]

Step 4: Arranging for Disposal

Once a waste container is full or has been in accumulation for the maximum time allowed by your institution (often 90-180 days), arrange for its removal.

  • Contact EHS: Follow your institution's procedure to request a chemical waste pickup from the EHS department.[2]

  • Complete Paperwork: Accurately fill out any required waste manifests or online forms. This documentation is a legal requirement for tracking the waste from "cradle-to-grave."[12]

Disposal Workflow Diagram

G cluster_prep PART 1: Preparation & Safety cluster_id PART 2: Segregation cluster_contain PART 3: Containment & Labeling cluster_final PART 4: Final Disposal start Generate Waste Containing 2-(5-Amino-1H-pyrazol-1-yl)acetic acid hydrochloride ppe Wear Full PPE (Goggles, Gloves, Lab Coat) start->ppe classify Classify Waste Stream ppe->classify solid Solid Waste (Powder, Contaminated Items) classify->solid Is it solid? liquid Liquid Waste (Aqueous or Organic Solutions) classify->liquid Is it liquid? container_solid Select & Label Solid Waste Container solid->container_solid container_liquid Select & Label Liquid Waste Container (Use Secondary Containment) liquid->container_liquid label_info Label MUST Include: - 'Hazardous Waste' - Full Chemical Name - Accumulation Date - Hazard Information container_solid->label_info store Store in Designated Satellite Accumulation Area (SAA) container_solid->store container_liquid->label_info container_liquid->store pickup Container Full or Time Limit Reached? Request EHS Pickup store->pickup end Complete Manifest & Transfer Custody to EHS pickup->end

Caption: Waste Disposal Decision Workflow

Part 4: Decontamination and Empty Container Management

An "empty" container that held a hazardous chemical is not considered regular trash until properly decontaminated. Due to the toxicity profile of related compounds, containers of 2-(5-Amino-1H-pyrazol-1-yl)acetic acid hydrochloride should be handled as if they held an "acutely hazardous" or "P-list" waste.[10]

  • Triple Rinse: The container must be rinsed three times with a solvent capable of removing the chemical residue (e.g., water, methanol, or ethanol).[9][10]

  • Collect Rinsate: This is a critical step. The rinsate from all three rinses is considered hazardous waste and MUST be collected into the appropriate liquid waste container (e.g., aqueous or non-halogenated waste).[10] Never pour rinsate down the drain.

  • Deface Label: Completely remove or obliterate the original manufacturer's label.[9][10]

  • Final Disposal: Once triple-rinsed and defaced, the container may be disposed of in the appropriate regular laboratory waste stream (e.g., broken glass box or plastic recycling).[9]

By adhering to this comprehensive guide, you contribute to a culture of safety, ensure regulatory compliance, and protect our environment from chemical hazards.

References

  • Best Practices for Managing Laboratory Waste. (2025, October 23). Republic Services.
  • Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13). U.S. Environmental Protection Agency.
  • Management of Waste. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Center for Biotechnology Information, National Institutes of Health.
  • How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). Hazardous Waste Experts.
  • Laboratory Chemical Waste Management Guidelines. (2003, February 15). University of Pennsylvania, Environmental Health & Radiation Safety.
  • Laboratory Chemical Waste Management Practices. (n.d.). Duke University, Safety Office.
  • Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center.
  • Proper Disposal Procedures for 5-Hydrazinyl-4-phenyl-1H-pyrazole. (2025). BenchChem.
  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). U.S. Environmental Protection Agency.
  • Safety Data Sheet - Pyrazole. (2026, January 06). Sigma-Aldrich.
  • Safety Data Sheet - 5-Acetyl-1H-pyrazole-3-carboxylic acid. (2025, August 23). ChemScene.
  • Material Safety Data Sheet - Acetic Acid, Glacial. (2011, April 26).
  • Material Safety Data Sheet - 3-(Trifluoromethyl)-1H-pyrazole, 97%. (2005, October 03). Cole-Parmer.
  • Chemical Waste Disposal Guidelines. (n.d.). Emory University, Department of Chemistry.

Sources

Handling

A Comprehensive Guide to the Safe Handling of 2-(5-Amino-1H-pyrazol-1-yl)acetic acid hydrochloride

Inferred Hazard Assessment Given its chemical structure, 2-(5-Amino-1H-pyrazol-1-yl)acetic acid hydrochloride is presumed to present several potential hazards. This assessment is derived from the properties of analogous...

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Author: BenchChem Technical Support Team. Date: April 2026

Inferred Hazard Assessment

Given its chemical structure, 2-(5-Amino-1H-pyrazol-1-yl)acetic acid hydrochloride is presumed to present several potential hazards. This assessment is derived from the properties of analogous compounds and functional groups.

  • Pyrazole Core: Pyrazole and its derivatives are biologically active molecules. While some exhibit low acute toxicity, others can be harmful if swallowed, toxic in contact with skin, and may cause skin and eye irritation.[1][2][3] The reactivity of some pyrazole derivatives can also lead to dust explosion potential when finely distributed.[1]

  • Amino Acid Hydrochloride: The hydrochloride salt indicates that this compound is acidic. Contact with skin and eyes may cause irritation or burns.[4][5][6] As a solid, it is likely a crystalline powder, posing a risk of respiratory tract irritation if inhaled.[7][8]

  • Solid Form: As a powder, this compound can be easily aerosolized during handling, leading to a risk of inhalation.[7][9]

Based on this, a conservative approach is mandatory, treating the compound as potentially harmful if ingested or inhaled, and as an irritant to the skin and eyes.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is essential to minimize exposure during the handling of 2-(5-Amino-1H-pyrazol-1-yl)acetic acid hydrochloride.

Protective EquipmentSpecificationRationale
Eye and Face Protection Chemical safety goggles conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[6][10] A full-face shield is recommended when handling larger quantities or when there is a significant risk of splashing.To protect eyes from dust particles and potential splashes of solutions, which could be corrosive and irritating.[3][10]
Hand Protection Compatible chemical-resistant gloves (e.g., Nitrile rubber, >0.11 mm thickness) tested according to EN 374.[11] Gloves should be inspected before use and disposed of properly after handling.[9]To prevent direct skin contact with the acidic and potentially irritating compound.
Skin and Body Protection A lab coat is mandatory. For larger-scale operations, an impervious apron and closed-toe shoes are required.[10]To protect the skin from accidental spills and contamination.
Respiratory Protection Generally not required under normal use with adequate engineering controls (i.e., a chemical fume hood). In cases of insufficient ventilation or when handling large quantities of powder, a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter should be used.[10][11][12]To prevent the inhalation of fine powder, which may cause respiratory irritation.[7][8]

Operational Plan: From Receipt to Disposal

A systematic approach to handling ensures safety at every stage.

Handling Solid Compound
  • Preparation: Before handling, ensure that an emergency eyewash station and safety shower are accessible and have been recently tested.[8][13]

  • Engineering Controls: All weighing and transfer operations involving the solid compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[4]

  • Weighing: Use a disposable weighing paper or boat to avoid contamination of balances.

  • Transfers: When transferring the powder, do so carefully to minimize the generation of dust.

  • Solution Preparation: When dissolving the compound, always add the solid to the solvent. If diluting an acidic solution, always add acid to water.[4]

  • Hygiene: After handling, wash hands thoroughly with soap and water, even if gloves were worn. Remove and launder any contaminated clothing before reuse.[5]

Storage
  • Container: Store in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area.[8][10][14]

  • Incompatibilities: Keep away from strong bases, oxidizing agents, and other incompatible materials as specified by general chemical storage guidelines.[6][10][15]

  • Segregation: Store in a designated area for acidic and potentially toxic compounds, segregated from other chemicals.[16] The use of secondary containment is highly recommended for all hazardous liquids.[16][17]

Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

First Aid Measures
Exposure RouteFirst Aid Protocol
Inhalation Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If the person is not breathing, perform artificial respiration, but avoid mouth-to-mouth resuscitation if the material is toxic.[4][5] Seek immediate medical attention.
Skin Contact Immediately remove all contaminated clothing.[18] Flush the affected skin with copious amounts of water for at least 15 minutes.[4][5] Seek medical attention if irritation persists.
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, while holding the eyelids open.[4][5] Remove contact lenses if present and easy to do.[14] Seek immediate medical attention.
Ingestion DO NOT induce vomiting.[5][19] If the person is conscious, rinse their mouth and have them drink large quantities of water or milk.[5] Never give anything by mouth to an unconscious person.[5] Seek immediate medical attention.
Spill Management
  • Small Spills (Solid):

    • Evacuate non-essential personnel from the area.

    • Wearing appropriate PPE, gently cover the spill with an inert absorbent material like vermiculite, dry sand, or earth.[5]

    • Carefully sweep or scoop the material into a suitable, labeled container for hazardous waste disposal.[9] Avoid creating dust.

    • Clean the spill area with a suitable solvent and decontaminate all tools and equipment used in the cleanup.

  • Large Spills:

    • Evacuate the laboratory immediately and alert others in the vicinity.

    • Contact your institution's EHS or emergency response team.[20]

    • Do not attempt to clean up a large spill without specialized training and equipment.

Disposal Plan

Proper disposal is a critical aspect of the chemical lifecycle to ensure environmental and personal safety.

  • Solid Waste: Collect unused compound and any materials grossly contaminated with the solid (e.g., weighing papers, gloves) in a dedicated, clearly labeled hazardous waste container.[21]

  • Liquid Waste: Solutions containing 2-(5-Amino-1H-pyrazol-1-yl)acetic acid hydrochloride should be collected in a separate, compatible, and labeled liquid waste container. Do not pour chemical waste down the drain.[16][22]

  • Empty Containers: Triple-rinse empty containers with a suitable solvent. The first rinse should be collected and disposed of as hazardous liquid waste.[16][22] After rinsing and air-drying, deface the label before disposing of the container according to your institution's guidelines.[22]

  • Professional Disposal: All waste containing this compound should be disposed of through your institution's EHS department, which will consign it to a licensed hazardous waste disposal contractor.[20][21]

Workflow for Safe Handling

The following diagram illustrates the key stages and decision points for the safe handling of 2-(5-Amino-1H-pyrazol-1-yl)acetic acid hydrochloride.

Safe_Handling_Workflow Safe Handling Workflow for 2-(5-Amino-1H-pyrazol-1-yl)acetic acid hydrochloride cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response start Receive Chemical verify_sds Consult SDS/Safety Info start->verify_sds don_ppe Don Appropriate PPE verify_sds->don_ppe prep_workstation Prepare Fume Hood & Equipment don_ppe->prep_workstation weigh Weigh Solid prep_workstation->weigh dissolve Prepare Solution weigh->dissolve spill Spill Occurs weigh->spill experiment Perform Experiment dissolve->experiment exposure Exposure Occurs dissolve->exposure decontaminate Decontaminate Glassware & Surfaces experiment->decontaminate segregate_waste Segregate Waste (Solid, Liquid, Sharps) decontaminate->segregate_waste dispose Dispose via EHS segregate_waste->dispose doff_ppe Doff PPE dispose->doff_ppe wash_hands Wash Hands doff_ppe->wash_hands spill_cleanup Follow Spill Protocol spill->spill_cleanup first_aid Administer First Aid exposure->first_aid notify_supervisor Notify Supervisor/EHS first_aid->notify_supervisor spill_cleanup->notify_supervisor

Caption: Workflow for the safe handling of 2-(5-Amino-1H-pyrazol-1-yl)acetic acid hydrochloride.

References

  • BenchChem. (n.d.). Essential Safety and Handling Guide for Methyl Pyrazole Derivatives.
  • Standard Operating Procedure. (n.d.). Hydrochloric Acid.
  • Dr.Oracle. (2026, February 28). What is the immediate management of hydrochloric acid (HCl) poisoning?.
  • Vikaspedia. (n.d.). Hydrochloric Acid – First Aid and Emergency Response.
  • BenchChem. (n.d.). Proper Disposal of Disuprazole: A Guide for Laboratory Professionals.
  • BenchChem. (n.d.). Proper Disposal Procedures for 5-Hydrazinyl-4-phenyl-1H-pyrazole.
  • BenchChem. (n.d.). Prudent Disposal of Diphenyl-1H-pyrazole-4,5-diamine: A Step-by-Step Guide for Laboratory Professionals.
  • MedlinePlus. (2025, January 8). Hydrochloric acid poisoning. Retrieved from [Link]

  • Agilent. (2024, December 26). Amino Acid Standard - SAFETY DATA SHEET.
  • Carl ROTH. (n.d.). Voluntary safety information following the Safety Data Sheet format according to Regulation (EC) No. 1907/2006 (REACH).
  • Fisher Scientific. (2009, August 24). Hydrochloric acid - SAFETY DATA SHEET.
  • AWS. (2020, November). SAFETY DATA SHEET 20 Amino Acid Kit.
  • SD Fine-Chem. (n.d.). AMINO ACID KIT OF 24 ITEMS.
  • Fisher Scientific. (2023, August 25). SAFETY DATA SHEET.
  • KISHIDA CHEMICAL CO., LTD. (2022, February 8). Safety Data Sheet.
  • PolyStar Containment. (n.d.). Understanding OSHA Chemical Storage Requirements.
  • Capital Resin Corporation. (2022, June 10). The OSHA Chemical Storage Requirements.
  • BFM® Fitting. (n.d.). A Comprehensive Guide to Safe Powder Handling.
  • Sigma-Aldrich. (2026, January 6). SAFETY DATA SHEET - Pyrazole.
  • ChemScene. (2025, August 23). Safety Data Sheet.
  • Occupational Safety and Health Administration. (n.d.). Chemical Hazards.
  • Fisher Scientific. (2025, May 1). SAFETY DATA SHEET - 1H-Pyrazole-1-carboxamidine hydrochloride.
  • Tokyo Chemical Industry. (2025, December 10). SAFETY DATA SHEET.
  • American Institute of Chemical Engineers. (2005). GUIDELINES FOR Safe Handling of Powders and Bulk Solids.
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(5-Amino-1H-pyrazol-1-yl)acetic acid hydrochloride
Reactant of Route 2
Reactant of Route 2
2-(5-Amino-1H-pyrazol-1-yl)acetic acid hydrochloride
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